L-Citrulline-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D |
InChI Key |
RHGKLRLOHDJJDR-BFEYZEMLSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Citrulline-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Citrulline-d7, a crucial isotopically labeled amino acid for metabolic research and as an internal standard in quantitative analyses. This document details the synthetic pathways, purification methods, and analytical techniques used to ensure high chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with a deuterated precursor, most commonly L-Ornithine. The general strategy involves the deuteration of a suitable starting material followed by its conversion to the final product.
Synthesis of the Deuterated Precursor: L-Ornithine-d7
A common route to L-Ornithine-d7 involves the deuteration of L-Glutamic acid. This can be accomplished through methods such as acid-catalyzed exchange reactions in deuterium oxide (D₂O).
Experimental Protocol: Synthesis of L-Ornithine-d7 from L-Glutamic Acid
-
Deuteration of L-Glutamic Acid: L-Glutamic acid is refluxed in a solution of deuterium chloride (DCl) in D₂O. The exchange process is repeated multiple times to achieve a high degree of deuteration at the C-2, C-3, and C-4 positions.
-
Conversion to Deuterated Pyrrolidone Carboxylic Acid: The deuterated glutamic acid is then cyclized to the corresponding deuterated 5-oxoproline (pyroglutamic acid) by heating.
-
Reduction and Hydrolysis: The deuterated 5-oxoproline is subsequently reduced and hydrolyzed to yield L-Ornithine-d7.
Conversion of L-Ornithine-d7 to this compound
The final step in the synthesis is the carbamoylation of the δ-amino group of L-Ornithine-d7.
Experimental Protocol: Carbamoylation of L-Ornithine-d7
-
Reaction Setup: L-Ornithine-d7 is dissolved in an aqueous solution.
-
Carbamoylating Agent: A carbamoylating agent, such as potassium cyanate (KOCN), is added to the solution. The reaction is typically carried out under neutral to slightly basic conditions.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified, and the product, this compound, is isolated.
Purification of this compound
Purification of the synthesized this compound is critical to remove any unreacted starting materials, by-products, and other impurities. Ion-exchange chromatography is a highly effective method for this purpose.
Experimental Protocol: Purification by Ion-Exchange Chromatography
-
Resin Selection: A strong cation exchange resin is typically used.
-
Column Preparation: The resin is packed into a column and equilibrated with a buffer at a specific pH.
-
Sample Loading: The crude this compound solution is loaded onto the column.
-
Elution: The column is washed with the equilibration buffer to remove unbound impurities. The bound this compound is then eluted using a gradient of increasing ionic strength or pH.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound.
-
Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted, and lyophilized to obtain the final product as a solid.
Isotopic Purity Analysis
Ensuring the isotopic purity of this compound is paramount for its use as an internal standard and in metabolic tracer studies. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound.
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥ 99.0%[1] |
| Isotopic Enrichment | ≥ 98.0% atom % D[1] |
| Molecular Formula | C₆H₆D₇N₃O₃[2][3] |
| Molecular Weight | 182.23 g/mol [2] |
| CAS Number | 2483831-24-7 |
Isotopic Purity Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, often employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate L-Citrulline from potential interferences.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled L-Citrulline and this compound.
-
L-Citrulline: m/z 176 → 113
-
This compound: m/z 183 → 119 (theoretical)
-
-
Data Analysis and Isotopic Enrichment Calculation: The peak areas for the different isotopic species (M+0 to M+7) are integrated. The isotopic enrichment is calculated by determining the percentage of the M+7 isotopologue relative to the sum of all isotopologues.
Isotopic Distribution Calculation: The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes for each element in the molecule. The measured distribution is then compared to the theoretical distribution for a compound with the specified level of deuterium enrichment to confirm the isotopic purity.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Due to the high level of deuteration, the signals corresponding to the deuterated positions will be significantly reduced or absent, confirming the success of the labeling.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, which should be consistent with the structure of L-Citrulline.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms.
Visualizations
Signaling and Synthetic Pathways
The following diagrams illustrate the key biological and chemical pathways involving L-Citrulline.
References
Technical Guide: 1H NMR Spectroscopic Characterization of L-Citrulline-d7
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the characterization of L-Citrulline-d7 using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a deuterated isotopologue of L-Citrulline, is a valuable tool in metabolic research and as an internal standard in quantitative analyses.[1] Deuterium labeling simplifies complex proton NMR spectra, aiding in structural elucidation and metabolic tracking.[2][3][4] This document outlines the fundamental principles, experimental protocols, and data interpretation for the 1H NMR analysis of this compound, contrasting its spectral data with that of its unlabeled counterpart to confirm isotopic purity and structural integrity.
Introduction to this compound and NMR Characterization
L-Citrulline is an alpha-amino acid that plays a role in the urea cycle. Its deuterated form, this compound, is specifically labeled with seven deuterium atoms at the 2, 3, 3, 4, 4, 5, and 5 positions, as indicated by its systematic name: (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid.[5]
1H NMR spectroscopy is a primary technique for confirming the identity and isotopic enrichment of this compound. The fundamental principle of this characterization lies in the fact that deuterium (²H) is not detected in a standard proton (¹H) NMR experiment. Consequently, the 1H NMR spectrum of a successfully deuterated molecule will show a marked absence of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium. For this compound, this means the signals from the entire carbon backbone (α, β, γ, and δ positions) are expected to be absent.
When the analysis is conducted in a deuterated solvent such as deuterium oxide (D₂O), the labile protons on nitrogen and oxygen atoms (from the amine, ureido, and carboxylic acid groups) exchange with deuterium from the solvent, causing their signals to also disappear from the spectrum. Therefore, the resulting 1H NMR spectrum provides a clear confirmation of the deuteration pattern.
Comparative 1H NMR Data
The characterization of this compound is best understood by comparing its expected 1H NMR data with the experimental data from its unlabeled analogue, L-Citrulline.
Table 1: 1H NMR Spectral Data for Unlabeled L-Citrulline in D₂O This table summarizes typical chemical shifts for the non-exchangeable protons of standard L-Citrulline.
| Proton Position | Chemical Shift (δ) ppm | Multiplicity |
| H-α (C2-H) | ~ 3.76 | Triplet (t) |
| H-δ (C5-H₂) | ~ 3.15 | Triplet (t) |
| H-β (C3-H₂) | ~ 1.85 | Multiplet (m) |
| H-γ (C4-H₂) | ~ 1.59 | Multiplet (m) |
Data compiled from publicly available spectral databases.
Table 2: Expected 1H NMR Spectral Data for this compound in D₂O This table illustrates the expected outcome for this compound, where deuterium has replaced the backbone protons.
| Proton Position | Expected Chemical Shift (δ) ppm | Expected Signal | Rationale |
| D-α (C2-D) | ~ 3.76 | Absent | Proton replaced by Deuterium. |
| D-δ (C5-D₂) | ~ 3.15 | Absent | Protons replaced by Deuterium. |
| D-β (C3-D₂) | ~ 1.85 | Absent | Protons replaced by Deuterium. |
| D-γ (C4-D₂) | ~ 1.59 | Absent | Protons replaced by Deuterium. |
| -NH₂, -NH, -COOH | Variable | Absent | Labile protons exchange with D₂O solvent. |
The primary characteristic confirming the identity of this compound in a 1H NMR spectrum run in D₂O is the absence of signals in the regions where L-Citrulline protons would typically resonate.
Experimental Protocol
This section details a standard protocol for acquiring a 1H NMR spectrum of this compound for characterization purposes.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound solid powder.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9% D). For improved spectral quality, a buffer such as 50 mM sodium phosphate in D₂O can be used to maintain a stable pH (e.g., pH 7.4).
-
Reference Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, to a final concentration of approximately 500 µM for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Vortex: Gently vortex the tube to ensure a homogeneous solution.
3.2. NMR Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Temperature: Set the sample temperature and allow it to equilibrate, typically at 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Use a standard one-pulse (1D) proton experiment with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Number of Scans: 16 to 64 scans (or more, if sample concentration is low)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction (zero- and first-order) on the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (DSS at 0.00 ppm).
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the characterization of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
Caption: Comparative logic for spectral interpretation.
Conclusion
The characterization of this compound by 1H NMR spectroscopy is a straightforward and definitive method for verifying its structure and isotopic labeling. The key analytical signature is the absence of proton signals corresponding to the C-H bonds of the amino acid backbone, which contrasts sharply with the spectrum of unlabeled L-Citrulline. When conducted in D₂O, the exchange of labile protons further simplifies the spectrum, making the confirmation of deuteration unambiguous. This guide provides the necessary data, protocols, and logical framework for researchers to confidently perform and interpret the 1H NMR analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
L-Citrulline-d7 chemical structure and molecular weight
For Immediate Release
This technical guide provides an in-depth overview of L-Citrulline-d7, a deuterated isotopologue of the non-essential amino acid L-Citrulline. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its application in experimental protocols, and its role in relevant biological pathways.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of L-Citrulline, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆D₇N₃O₃ | [1][2][3] |
| Molecular Weight | 182.23 g/mol | [1][2] |
| CAS Number | 2483831-24-7 | |
| Synonyms | L-Citrulline-2,3,3,4,4,5,5-d7, N5-(Aminocarbonyl)-L-ornithine-d7 | |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
Chemical Structure
The chemical structure of this compound is identical to that of L-Citrulline, with the exception of the deuterium labeling at the 2, 3, 4, and 5 positions.
Experimental Protocols: Quantification of L-Citrulline using LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of endogenous L-Citrulline in biological matrices such as plasma, red blood cells, and urine. The following outlines a general workflow for such an analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Methodology:
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into the biological sample (e.g., plasma).
-
Proteins are precipitated from the sample, typically using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
UPLC Separation:
-
The extracted sample is injected into a UPLC system.
-
Separation is achieved on a suitable column, often a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is effective for polar analytes like amino acids.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a formic acid modifier) is employed to separate L-Citrulline from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both L-Citrulline and this compound. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
For L-Citrulline: A common transition is m/z 176 → 70.
-
For this compound: A common transition is m/z 183 → 74 (note: the exact m/z may vary slightly based on the specific deuteration pattern).
-
-
-
Quantification:
-
The peak areas of the analyte (L-Citrulline) and the internal standard (this compound) are measured from the resulting chromatograms.
-
A calibration curve is constructed by analyzing standards containing known concentrations of L-Citrulline and a fixed concentration of this compound.
-
The concentration of L-Citrulline in the unknown sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.
-
Biological Significance: The Nitric Oxide Pathway
L-Citrulline is a key intermediate in several metabolic pathways, most notably the nitric oxide (NO) cycle. L-Citrulline supplementation is considered an effective strategy to increase systemic L-Arginine levels, the direct precursor for NO synthesis. This is because L-Citrulline bypasses hepatic metabolism, making it more bioavailable than L-Arginine itself.
Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, blood flow regulation, and neurotransmission. The synthesis of NO from L-Arginine is catalyzed by nitric oxide synthase (NOS) enzymes, which also produces L-Citrulline as a byproduct. This L-Citrulline can then be recycled back to L-Arginine, thus sustaining NO production.
References
A Technical Guide to the Stability and Storage of L-Citrulline-d7 Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the L-Citrulline-d7 analytical standard. The information herein is critical for ensuring the accuracy and reliability of experimental results in research, clinical, and drug development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is the deuterium-labeled form of L-Citrulline, a non-proteinogenic α-amino acid. It serves as a crucial internal standard in quantitative bioanalytical methods, such as mass spectrometry, for the accurate measurement of L-Citrulline in biological matrices. The stability of this standard is paramount to the integrity of such analytical data.
Recommended Storage Conditions
To maintain the integrity and purity of the this compound standard, it is imperative to adhere to the manufacturer's storage recommendations. These conditions are designed to minimize degradation from environmental factors such as temperature, moisture, and light.
Solid Form
The solid, powdered form of this compound is the most stable state for long-term storage.
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for intermediate-term storage.[1] |
| Room Temperature | Varies | Generally shipped at room temperature in the continental US, but long-term storage at ambient temperatures is not recommended.[1] |
For optimal stability, the solid standard should be stored under an inert atmosphere and protected from moisture.
In Solution
Once dissolved, the stability of this compound is significantly reduced and highly dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Duration | Recommendations |
| Water | -80°C | 6 months | Use within 6 months.[1][2] |
| Water | -20°C | 1 month | Use within 1 month.[1] |
Note: When preparing aqueous stock solutions, it is advisable to filter and sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at the recommended temperature.
Stability Profile and Degradation Pathways
While specific quantitative forced degradation studies on this compound are not extensively published, the stability of amino acids is well-understood. The primary degradation pathways for L-Citrulline would include hydrolysis and oxidation, particularly under stress conditions.
Illustrative Stability Data from a Forced Degradation Study
The following table presents illustrative data from a hypothetical forced degradation study on this compound. This data is based on typical degradation patterns observed for amino acids and is intended to demonstrate the expected stability profile. The study assesses the purity of the standard after exposure to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Time | Purity (%) | Major Degradants Observed |
| Control (Solid, -20°C) | 0 | 99.8 | - |
| 6 months | 99.7 | - | |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.5 | L-Ornithine-d7, Ammonia |
| 72 hours | 85.2 | L-Ornithine-d7, Ammonia | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 90.1 | L-Ornithine-d7, Ammonia |
| 72 hours | 82.7 | L-Ornithine-d7, Ammonia | |
| Oxidative (3% H₂O₂, RT) | 24 hours | 95.8 | Oxidized derivatives |
| 72 hours | 91.3 | Oxidized derivatives | |
| Thermal (Solid, 80°C) | 7 days | 98.9 | Minor unidentified peaks |
| 30 days | 97.1 | Minor unidentified peaks | |
| Photostability (Solid, ICH Q1B) | 24 hours | 99.5 | Minor unidentified peaks |
Disclaimer: This data is illustrative and intended for educational purposes. Actual degradation rates may vary.
Experimental Protocols
To ensure the stability-indicating nature of an analytical method, a forced degradation study should be performed. Below are detailed methodologies for conducting such a study and for the subsequent quantitative analysis.
Forced Degradation Experimental Protocol
This protocol outlines the steps to subject this compound to various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in ultrapure water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Store the solid this compound standard in an oven at 80°C.
-
Photostability: Expose the solid standard to light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: For acid and base hydrolysis samples, neutralize with an appropriate volume of base or acid, respectively, before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method.
Stability-Indicating LC-MS/MS Method
This method is designed to separate this compound from its potential degradation products and allow for accurate quantification.
| Parameter | Condition |
| Chromatographic System | UPLC-MS/MS |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of L-Citrulline and potential degradants |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: Precursor ion > Product ion (specific m/z to be determined) |
| Potential Degradants: To be monitored based on expected pathways |
Metabolic Pathways of L-Citrulline
Understanding the metabolic fate of L-Citrulline is crucial for interpreting in vivo studies where this compound is used as a tracer. The primary pathways involving L-Citrulline are the Urea Cycle and the Nitric Oxide (NO) pathway.
Urea Cycle
In the liver, L-Citrulline is a key intermediate in the detoxification of ammonia to urea.
Nitric Oxide (NO) Synthesis
In various tissues, L-Arginine is converted to L-Citrulline and NO by nitric oxide synthase (NOS). This L-Citrulline can be recycled back to L-Arginine.
Conclusion
The stability of the this compound standard is critical for its use in quantitative analysis. Proper storage in a solid, cool, and dry state is essential for long-term stability. Once in solution, stability is limited, and appropriate cold storage is necessary to minimize degradation. Researchers should be aware of potential degradation pathways and employ validated, stability-indicating analytical methods to ensure the accuracy and precision of their results. The information and protocols provided in this guide serve as a comprehensive resource for the proper handling and stability assessment of the this compound standard.
References
A Technical Guide to the Certificate of Analysis and Isotopic Enrichment of L-Citrulline-d7
Introduction
L-Citrulline-d7 is the deuterium-labeled form of L-Citrulline, a non-proteinogenic amino acid central to the urea cycle and the production of nitric oxide (NO).[1][2][3] In research and clinical settings, stable isotope-labeled compounds like this compound are invaluable tools. They serve primarily as internal standards for highly accurate quantification of their unlabeled counterparts in biological matrices using mass spectrometry (MS).[1][] Their use is critical in proteomics, metabolomics, and drug development for applications ranging from metabolic flux analysis to pharmacokinetic studies.
This technical guide provides a detailed overview of the key quality parameters found on a Certificate of Analysis (CofA) for this compound. It outlines the experimental protocols used to verify its identity, purity, and isotopic enrichment, and illustrates relevant workflows and biological pathways for researchers, scientists, and drug development professionals.
Understanding the Certificate of Analysis (CofA)
A Certificate of Analysis is a critical quality assurance document that provides verified data about a specific batch of a chemical product. For a high-purity, isotopically labeled compound such as this compound, the CofA confirms its identity and quality, ensuring the reliability and reproducibility of experimental results. The following tables summarize the essential data typically presented.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
| Molecular Formula | C₆H₆D₇N₃O₃ |
| Molecular Weight | 182.23 g/mol |
| CAS Number | 2483831-24-7 |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) |
Table 2: Quality Control and Purity Data
| Analysis | Specification | Method |
| Identity Confirmation | Consistent with structure | ¹H NMR Spectroscopy |
| Chemical Purity | ≥ 99% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |
| Isotope Incorporation | >98% | Mass Spectrometry (MS) |
Core Analytical Methodologies
Verifying the specifications on the CofA requires a suite of analytical techniques. The protocols below are representative of the methods used to ensure the quality of this compound.
Structural Confirmation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of a molecule. For this compound, the ¹H NMR spectrum is compared to that of unlabeled L-Citrulline. The deuteration at seven positions results in the absence of corresponding proton signals in the spectrum, thus confirming the location of the deuterium labels.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to prepare a solution of a specific concentration (e.g., 100 mM).
-
NMR Analysis: The sample is placed in an NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is processed and compared to a reference spectrum of unlabeled L-Citrulline. The absence of signals at the 2, 3, 3, 4, 4, 5, and 5 positions confirms the d7 labeling.
Chemical Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the chemical purity of this compound.
Experimental Protocol:
-
Standard and Sample Preparation: Standard solutions of this compound are prepared at known concentrations. The test sample is dissolved in the mobile phase.
-
Chromatographic System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase could be a gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve peak shape.
-
Detection: Detection can be achieved using UV-Vis spectroscopy after post-column derivatization (e.g., with ninhydrin) or, more commonly, by interfacing the HPLC with a mass spectrometer (LC-MS).
-
Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Isotopic Enrichment and Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for determining isotopic enrichment and for using this compound as an internal standard to quantify endogenous L-Citrulline. The method relies on the mass difference between the labeled and unlabeled compounds.
Experimental Protocol:
-
Sample Preparation (from Plasma):
-
To 10 µL of plasma, add a known amount of this compound internal standard.
-
Induce protein precipitation by adding a solvent like acetonitrile (e.g., 1 mL AcN/H₂O 9:1 v/v).
-
Vortex the mixture and centrifuge at high speed (e.g., 16,000g for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use UPLC with HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific parent-to-fragment ion transitions.
-
For L-Citrulline (unlabeled): Quantitation transition m/z 176→70; Confirmation transition m/z 176→113.
-
For this compound (internal standard): Quantitation transition m/z 183→74 (Note: m/z for parent ion may vary slightly based on source, e.g. 180 was also cited).
-
-
-
Data Analysis: The isotopic enrichment is determined by measuring the ratio of the ion signal from this compound to the signal from any residual unlabeled L-Citrulline in the standard material. When quantifying a sample, the ratio of endogenous L-Citrulline to the this compound internal standard is used to calculate the concentration.
Biological Context: The Nitric Oxide Pathway
L-Citrulline is a co-product in the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. The enzyme Nitric Oxide Synthase (NOS) catalyzes the conversion of L-Arginine to L-Citrulline and NO. Understanding this pathway is often the reason for measuring L-Citrulline concentrations, making this compound an essential tool for this area of research.
The quality, purity, and isotopic enrichment of this compound are paramount for its effective use as an internal standard in quantitative research. A thorough evaluation of its Certificate of Analysis, backed by an understanding of the analytical methods used for its validation—namely NMR, HPLC, and LC-MS/MS—empowers researchers to generate accurate and reproducible data. This guide provides the foundational knowledge for scientists to confidently utilize this compound in their investigations of metabolic pathways, such as nitric oxide synthesis, and in broader clinical and pharmaceutical development.
References
The Dawn of Dynamic Metabolism: A Technical Guide to Early Research on Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on the use of deuterated amino acids in the study of metabolism, a field pioneered by Rudolf Schoenheimer and David Rittenberg in the 1930s and 1940s. Their groundbreaking work overturned the static view of biochemistry, revealing the "dynamic state of body constituents." This whitepaper provides a detailed look at the core concepts, experimental methodologies, and seminal findings of this early research, offering valuable insights for today's researchers in metabolic diseases, proteomics, and drug development.
Core Concepts: The Isotopic Tracer Method
Before the advent of isotopic tracers, the fate of individual molecules within the complex milieu of an organism was largely a black box. Schoenheimer and Rittenberg introduced the use of stable isotopes, particularly deuterium (²H), as a way to "label" and track specific molecules through metabolic pathways.[1][2] By replacing hydrogen atoms with deuterium in amino acids and other biomolecules, they could be administered to animals and their metabolic transformations traced by detecting the presence of the heavy isotope in various isolated compounds.
This approach was revolutionary because it allowed for the direct observation of metabolic processes in a living organism at a molecular level, without perturbing the system's steady state. The key principle was that the chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, allowing it to participate in the same biochemical reactions.
Key Early Experiments and Findings
The initial research focused on two main areas: fatty acid metabolism and protein turnover. The use of deuterated amino acids was central to understanding the continuous synthesis and degradation of proteins.
Protein Turnover
The prevailing view before Schoenheimer's work was that structural proteins were largely static, only being replaced through wear and tear. By feeding rats deuterated amino acids, such as deuterated tyrosine, and subsequently isolating proteins from various tissues, Schoenheimer and Rittenberg demonstrated that tissue proteins are in a constant state of flux. They found that a significant portion of the amino acids from the diet was incorporated into existing proteins, while tissue proteins were simultaneously being broken down and their constituent amino acids returned to the metabolic pool. This established the concept of "protein turnover."
Amino Acid Conversions
These early studies also elucidated several key amino acid metabolic pathways. By administering one type of deuterated amino acid and detecting the isotope in other amino acids, they provided direct evidence for in vivo conversions. For example, they demonstrated the conversion of ornithine to proline and glutamic acid, and the conversion of phenylalanine to tyrosine.
Experimental Protocols
The methodologies developed by Schoenheimer and Rittenberg, while rudimentary by modern standards, laid the groundwork for contemporary metabolic research. The following sections detail the key experimental protocols as described in their seminal publications.
Synthesis of Deuterated Amino Acids
The first critical step was the preparation of amino acids containing a stable deuterium label.
Protocol for the Synthesis of Deuterated Tyrosine:
-
Starting Material: L-Tyrosine.
-
Deuteration Reagent: Deuterio-sulfuric acid (D₂SO₄) in heavy water (D₂O).
-
Procedure:
-
L-Tyrosine was heated in a sealed tube with deuterio-sulfuric acid in heavy water. This process facilitated the exchange of hydrogen atoms on the benzene ring of tyrosine with deuterium from the solvent.
-
The reaction mixture was heated for an extended period to ensure a high level of deuterium incorporation.
-
Following the reaction, the deuterated tyrosine was isolated and purified.
-
-
Verification: The deuterium content of the synthesized amino acid was determined by combustion analysis and measurement of the density of the resulting water.
Animal Experiments
Protocol for a Typical Protein Turnover Study:
-
Animal Model: Adult rats maintained on a controlled diet.
-
Administration of Labeled Amino Acid: A known amount of the deuterated amino acid (e.g., deuterio-tyrosine) was added to the diet of the rats for a specific period.
-
Sample Collection: After the experimental period, the animals were euthanized, and various tissues (e.g., liver, muscle) and bodily fluids were collected.
-
Protein Isolation and Hydrolysis:
-
Total proteins were isolated from the collected tissues.
-
The isolated proteins were then hydrolyzed into their constituent amino acids using strong acid (e.g., hydrochloric acid).
-
-
Amino Acid Separation: Individual amino acids from the protein hydrolysate were separated using chemical precipitation and crystallization techniques. For example, tyrosine could be isolated and purified.
-
Deuterium Analysis:
-
The isolated amino acid was combusted to produce water.
-
The density of this water was meticulously measured using a falling drop method or a micro-pycnometer. The increase in density compared to natural water was directly proportional to the amount of deuterium incorporated.
-
Quantitative Data Summary
The quantitative data from these early experiments were crucial in establishing the dynamic nature of metabolism. The tables below summarize representative data from Schoenheimer and Rittenberg's studies.
| Tissue | Deuterium in Tyrosine (Atom % Excess) |
| Liver Proteins | 0.54 |
| Muscle Proteins | 0.28 |
| Blood Serum Proteins | 0.49 |
Caption: Deuterium content in tyrosine isolated from various tissues of rats fed a diet containing deuterated tyrosine for 10 days. The data demonstrates the significant incorporation of dietary amino acids into tissue proteins.
| Administered Deuterated Amino Acid | Isolated Amino Acid | Deuterium Content (Atom % Excess) | Conclusion |
| Deuterio-ornithine | Proline | Present | Ornithine is a precursor for proline synthesis. |
| Deuterio-ornithine | Glutamic Acid | Present | Ornithine can be converted to glutamic acid. |
| Deuterio-phenylalanine | Tyrosine | Present | Phenylalanine is converted to tyrosine in the body. |
Caption: Results from experiments demonstrating the in vivo conversion of amino acids. The presence of deuterium in the isolated amino acid indicates its synthesis from the administered deuterated precursor.
Visualizing the Concepts and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and experimental workflows from this pioneering research.
Caption: Experimental workflow for early deuterated amino acid metabolic studies.
Caption: The dynamic state of protein turnover as revealed by deuterated amino acids.
References
An In-depth Technical Guide to the Physical and Chemical Properties of L-Citrulline-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of L-Citrulline-d7, a deuterated analog of the amino acid L-Citrulline. This document is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.
Core Physical and Chemical Properties
This compound is a synthetically modified version of L-Citrulline where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of natural L-Citrulline in various biological matrices.
| Property | Value |
| Molecular Formula | C₆H₆D₇N₃O₃ |
| Molecular Weight | 182.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 212-216°C (decomposes)[1] |
| Solubility | Slightly soluble in aqueous base, very slightly soluble in DMSO (heated), and slightly soluble in water (heated). A solubility of ≥ 50 mg/mL in H₂O has also been reported.[1][2] |
| Chemical Purity | ≥98%[1] |
| Isotopic Purity | ≥98%[1] |
| Storage Temperature | 4°C or -20°C |
| Synonyms | L-Citrulline-2,3,3,4,4,5,5-d7, N5-(Aminocarbonyl)-L-ornithine-d7 |
| Unlabeled CAS Number | 372-75-8 |
| Labeled CAS Number | 2483831-24-7 |
Biological Significance and Applications
L-Citrulline is a key intermediate in two vital metabolic pathways: the urea cycle and the nitric oxide (NO) synthesis pathway. As a deuterated analog, this compound serves as an invaluable tool for tracing and quantifying the flux through these pathways in biomedical research. Its primary application is as an internal standard in quantitative mass spectrometry assays, enabling precise and accurate measurement of endogenous L-Citrulline levels.
Signaling Pathways Involving L-Citrulline
The Urea Cycle
The urea cycle is a series of biochemical reactions that converts toxic ammonia into urea for excretion. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol to continue the cycle.
Nitric Oxide Synthesis
L-Citrulline is also a co-product in the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS) enzymes.
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in UPLC-MS/MS, GC-MS, and a general protocol for quantitative NMR.
UPLC-MS/MS Method for Plasma L-Citrulline Quantification
This protocol is adapted from a method for the rapid measurement of plasma citrulline.
Methodology:
-
Sample Preparation:
-
To 10 µL of plasma, standard, or blank (water), add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of a protein precipitation solution consisting of acetonitrile and water (9:1, v/v) containing 0.2 mg/L of this compound as the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particles).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., containing formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) of the following transitions:
-
L-Citrulline: m/z 176 → 70 (quantifier) and 176 → 113 (qualifier)
-
This compound: m/z 183 → 74 (quantifier)
-
-
GC-MS Method for L-Citrulline Quantification
This protocol involves a derivatization step to make the amino acid volatile for gas chromatography.
Methodology:
-
Sample Extraction and Derivatization:
-
Extract citrulline from the biological matrix (e.g., plasma, urine) using ion-exchange chromatography.
-
Spike the sample with a known amount of this compound.
-
Dry the eluate containing citrulline and the internal standard.
-
Derivatize the dried sample, for example, by first reacting with a mixture of acetylchloride and propanol at 110°C, followed by reaction with heptafluorobutyric anhydride (HFBA) at 60°C.
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized L-Citrulline and this compound.
-
Quantitative NMR (qNMR) Spectroscopy
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard with a distinct NMR signal (e.g., maleic acid).
-
Adjust the pH of the solution to ensure consistent chemical shifts and peak shapes.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of all signals, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
-
Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.
-
-
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug development and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as an internal standard in robust analytical methods, enable the precise and accurate quantification of endogenous L-Citrulline. This technical guide provides the core information and methodologies necessary for the effective application of this compound in a laboratory setting.
References
- 1. [PDF] GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine | Semantic Scholar [semanticscholar.org]
- 2. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrum of L-Citrulline-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of L-Citrulline-d7, a deuterated stable isotope of the non-essential amino acid L-Citrulline. This guide is intended for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.
Introduction to L-Citrulline and its Deuterated Analog
L-Citrulline is a key intermediate in the urea cycle and a precursor for the synthesis of nitric oxide, playing a significant role in various physiological processes.[1][2] this compound, with a molecular formula of C₆H₆D₇N₃O₃ and a molecular weight of approximately 182.23 g/mol , serves as an ideal internal standard for the accurate quantification of L-Citrulline in biological matrices by mass spectrometry.[3] Its seven deuterium atoms provide a distinct mass shift from the endogenous L-Citrulline, enabling precise and sensitive measurement.
Mass Spectrometric Fragmentation of this compound
The mass spectrum of this compound is characterized by a specific fragmentation pattern under collision-induced dissociation (CID) in a tandem mass spectrometer. The protonated molecule, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 183.1. However, for quantification purposes using an internal standard, a specific precursor-to-product ion transition is typically monitored.
Based on established methods for the analysis of L-Citrulline using its deuterated internal standard, the primary transition monitored for this compound is the fragmentation of the precursor ion at m/z 180 to a product ion at m/z 74 .
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the analysis of L-Citrulline and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| L-Citrulline | 176 | 70, 113 | The transition 176 → 70 is commonly used for quantification. |
| This compound | 180 | 74 | The primary transition used for quantification as an internal standard. |
Experimental Protocol for LC-MS/MS Analysis
The following is a detailed protocol for the quantification of L-Citrulline in plasma using this compound as an internal standard, based on established methodologies.
Materials and Reagents
-
L-Citrulline standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ACN containing the this compound internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions to Monitor:
-
L-Citrulline: m/z 176 → 70 (quantifier), 176 → 113 (qualifier)
-
This compound: m/z 180 → 74 (internal standard)
-
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity.
Signaling Pathways and Experimental Workflows
L-Citrulline is involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies using this compound.
The Urea Cycle and Nitric Oxide Synthesis
L-Citrulline is a central intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is then converted to argininosuccinate, which is further metabolized to arginine. Arginine can then be used by nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule, and regenerate L-Citrulline.
Caption: The Urea Cycle and its connection to Nitric Oxide (NO) synthesis, highlighting the central role of L-Citrulline.
Experimental Workflow for L-Citrulline Quantification
The following diagram illustrates the typical workflow for a quantitative analysis of L-Citrulline in a biological sample using this compound as an internal standard.
Caption: A typical experimental workflow for the quantitative analysis of L-Citrulline using LC-MS/MS.
References
Methodological & Application
Application Note: L-Citrulline-d7 as an Internal Standard for Accurate Amino Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various research fields, including clinical diagnostics, drug development, and metabolic studies. L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and the nitric oxide (NO) pathway.[1][2][3] Its plasma concentration can serve as a biomarker for intestinal function and other pathological conditions.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for amino acid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
L-Citrulline-d7, a deuterated analog of L-Citrulline, is an ideal internal standard for the quantification of L-Citrulline and can be incorporated into broader amino acid profiling panels. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of amino acids in plasma samples using LC-MS/MS.
Key Applications
-
Clinical Research: Monitoring plasma L-Citrulline levels as a biomarker for intestinal dysfunction.
-
Metabolic Studies: Investigating the urea cycle and nitric oxide synthesis pathways.
-
Drug Development: Assessing the impact of therapeutic interventions on amino acid metabolism.
-
Nutritional Science: Evaluating the effects of dietary supplementation on amino acid profiles.
Experimental Workflow
The following diagram outlines the general workflow for amino acid profiling using this compound as an internal standard.
References
Application Notes and Protocols: Using L-Citrulline-d7 to Trace Arginine Metabolism in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical feature of the metabolic alterations in sepsis is the disruption of arginine metabolism. Arginine, a semi-essential amino acid, is a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1][2] During sepsis, the expression and activity of these enzymes are significantly altered, leading to increased arginine consumption.[1][2] Concurrently, de novo arginine synthesis from citrulline is often impaired.[2] This combination of increased catabolism and decreased synthesis can lead to a state of arginine deficiency, which has been associated with poor outcomes in septic patients.
Stable isotope tracers are powerful tools for studying the kinetics of metabolic pathways in vivo. L-Citrulline-d7, a deuterated form of L-Citrulline, serves as an excellent tracer to investigate the conversion of citrulline to arginine, providing a quantitative measure of de novo arginine synthesis. By tracking the appearance of the deuterium label in the arginine pool, researchers can elucidate the dynamics of this critical pathway in sepsis models. These insights are invaluable for understanding the pathophysiology of sepsis and for developing novel therapeutic strategies, such as citrulline supplementation.
Key Metabolic Pathways in Sepsis
During sepsis, the demand for arginine increases to fuel both the inflammatory response and tissue repair mechanisms. The primary pathways of arginine metabolism that are particularly relevant in sepsis include:
-
Nitric Oxide (NO) Synthesis: Inducible nitric oxide synthase (iNOS) is upregulated during sepsis, leading to a surge in NO production, which plays a complex role in vasodilation and immune signaling. This process consumes a significant amount of arginine.
-
Arginase Pathway: Arginase activity is also elevated in sepsis, converting arginine to ornithine and urea. This pathway competes with NOS for the common substrate, arginine, and its upregulation can limit NO production.
-
De Novo Arginine Synthesis: The primary pathway for endogenous arginine production is the conversion of citrulline, mainly in the kidneys. In sepsis, this pathway is often compromised due to reduced citrulline availability and potential renal dysfunction.
Experimental Protocols
Sepsis Induction in Animal Models
A common and clinically relevant model for inducing sepsis in laboratory animals is Cecal Ligation and Puncture (CLP).
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Betadine or other skin disinfectant
-
Sterile saline
-
Warming pad
Procedure:
-
Anesthetize the animal and place it on a warming pad to maintain body temperature.
-
Shave the abdomen and sterilize the area with a disinfectant.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a suture. The location of the ligation can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 22-gauge). The size of the needle will also influence the severity of the resulting sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in layers with sutures.
-
Administer fluid resuscitation with sterile saline subcutaneously.
-
Monitor the animal closely for signs of sepsis.
This compound Tracer Infusion Protocol
A primed, continuous infusion of this compound is recommended to achieve a steady-state isotopic enrichment in the plasma.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile saline for injection
-
Infusion pump
-
Catheters for infusion and blood sampling
Procedure:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
Following sepsis induction (or in a control animal), place catheters for intravenous infusion and arterial or venous blood sampling.
-
Administer a priming (bolus) dose of this compound to rapidly raise the plasma enrichment to the expected steady-state level. A typical priming dose is 1 µmol/kg.
-
Immediately follow the prime with a continuous infusion of this compound. A typical infusion rate is 1 µmol/kg/hour.
-
Allow a period of equilibration (e.g., 90-120 minutes) for the isotopic enrichment of plasma citrulline and arginine to reach a steady state.
-
Collect blood samples at baseline (before tracer infusion) and at regular intervals during the steady-state period.
Plasma Sample Preparation for LC-MS/MS Analysis
Materials:
-
Anticoagulant tubes (e.g., EDTA)
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile, sulfosalicylic acid)
-
Internal standard (e.g., commercially available stable isotope-labeled amino acid mixture)
Procedure:
-
Collect blood samples into anticoagulant tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitation solution (e.g., 400 µL of acetonitrile).
-
Add an internal standard to correct for variations in sample processing and instrument response.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
LC-MS/MS Analysis of this compound and Arginine
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Parameters (example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to higher aqueous content.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters (example in positive ion mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Citrulline | 176.1 | 159.1 |
| This compound | 183.1 | 166.1 |
| L-Arginine | 175.1 | 70.1 |
| L-Arginine (from this compound) | 182.1 | 77.1 |
Data Analysis:
-
Calculate the isotopic enrichment (Tracer-to-Tracee Ratio, TTR) of plasma citrulline and arginine from the peak areas of the labeled and unlabeled species.
-
Calculate the rate of appearance (Ra) of citrulline and the rate of conversion of citrulline to arginine using steady-state equations.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from stable isotope tracer studies investigating arginine metabolism in sepsis. The values are illustrative and may vary depending on the specific sepsis model and experimental conditions.
Table 1: Plasma Amino Acid Concentrations in Sepsis
| Amino Acid | Healthy Control (µmol/L) | Sepsis (µmol/L) | Fold Change |
| Arginine | 80 - 120 | 30 - 60 | ↓ |
| Citrulline | 30 - 50 | 10 - 25 | ↓ |
| Ornithine | 40 - 70 | 60 - 100 | ↑ |
Data compiled from multiple sources indicating general trends in sepsis.
Table 2: Arginine and Citrulline Kinetics in Sepsis
| Parameter | Healthy Control (µmol/kg/h) | Sepsis (µmol/kg/h) |
| Citrulline Rate of Appearance (Ra) | 10.1 ± 2.9 | 4.5 ± 2.1 |
| De Novo Arginine Synthesis from Citrulline | 11.9 ± 6.6 | 3.3 ± 3.7 |
| Whole-body Arginine Rate of Appearance (Ra) | ~60 | ~50 |
| Nitric Oxide (NO) Synthesis Rate | ~0.5 | Variable |
Values are presented as mean ± SD and are based on data from studies in septic patients and healthy controls.
Visualizations
Caption: Arginine metabolism pathways altered in sepsis.
Caption: Experimental workflow for tracing arginine metabolism.
Caption: Logical flow from sepsis to organ dysfunction.
References
Protocol for Using L-Citrulline-d7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of L-Citrulline-d7, a stable isotope-labeled version of L-Citrulline, in various cell culture experiments. This document outlines methodologies for its application as a metabolic tracer to study protein synthesis, nitric oxide (NO) production, and for quantitative proteomics.
Introduction
This compound is the deuterated form of L-Citrulline, a non-proteinogenic amino acid central to several metabolic pathways.[1][2] Its primary applications in a research setting are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of unlabeled L-Citrulline by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The stable isotope label allows for the differentiation and tracking of L-Citrulline and its metabolites through various cellular processes, most notably the nitric oxide (NO) cycle and its influence on protein synthesis.[3][4]
Key Applications
-
Metabolic Labeling for Quantitative Proteomics (SILAC-based approach): this compound can be used in a manner analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify changes in protein expression and turnover.
-
Tracing Nitric Oxide (NO) Synthase Activity: As a precursor to L-arginine, the substrate for nitric oxide synthase (NOS), this compound can be used to trace the pathway of NO production.
-
Investigating Protein Synthesis: L-Citrulline has been shown to stimulate protein synthesis, and this compound can be used to elucidate the metabolic fate of citrulline in this process.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols detailed in this document.
Table 1: Recommended Concentrations of L-Citrulline for Cell Culture Experiments
| Application | Cell Type | L-Citrulline Concentration | Notes |
| Stimulation of Protein Synthesis | C2C12 myotubes | 1.0 - 2.5 mM | Concentrations ≥1 mM have been shown to protect from myotube wasting. |
| NO Production (iNOS induction) | Macrophages (e.g., RAW 264.7) | 0.05 - 1.0 mM | Arginine synthesis from citrulline is sensitive to concentrations in the physiological plasma range. |
| NO Production (general) | Aortic Smooth Muscle Cells | 0.05 - 5.0 mM | Transport of L-citrulline is saturable with an apparent Km of 1.6 ± 0.2 mM. |
| Metabolic Support (Arginine-free media) | Colorectal Cancer Cells (HCT-116, HT29) | 0.05 - 0.4 mM | Physiological concentrations (0.05 mM) may not be sufficient to support proliferation in the absence of arginine. |
Table 2: General Parameters for Mass Spectrometry Analysis
| Analysis Type | Sample Preparation | Internal Standard | Mass Spectrometry Technique | Key Transitions (m/z) |
| Amino Acid Analysis | Protein precipitation (e.g., with acetonitrile/water) | This compound (for unlabeled citrulline) | UPLC-MS/MS | L-Citrulline: 176 → 70 (quantitation), 176 → 113 (confirmation); this compound: 180 → 74 |
| Proteomics (SILAC) | Protein extraction, reduction, alkylation, and tryptic digest | Not applicable (relative quantification) | LC-MS/MS | Dependent on the specific peptides being analyzed. |
Experimental Protocols
Metabolic Labeling for Quantitative Proteomics (SILAC Adaptation)
This protocol is adapted from standard SILAC methods for the incorporation of this compound into the cellular proteome for relative quantification.
Materials:
-
Cell line of interest
-
Culture medium deficient in L-Citrulline (custom formulation)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Citrulline (unlabeled)
-
"Heavy" this compound
-
Standard cell culture reagents and equipment
-
Mass spectrometry sample preparation reagents (see Protocol 3)
Procedure:
-
Media Preparation: Prepare two types of culture media: "light" medium supplemented with a standard concentration of unlabeled L-Citrulline, and "heavy" medium supplemented with the same concentration of this compound. The exact concentration may need to be optimized but can be started in the range of 0.1-0.4 mM.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to allow the cells to undergo at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
Experimental Treatment: Once the cells are fully labeled, apply the experimental treatment to one of the cell populations. The other population will serve as the control.
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Sample Preparation for Mass Spectrometry: Proceed with the sample preparation protocol for proteomics analysis as detailed in Protocol 3.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides will allow for the relative quantification of protein abundance between the two conditions.
Tracing Nitric Oxide Synthase (NOS) Activity
This protocol outlines a method to trace the conversion of this compound to L-Arginine and subsequently to deuterated metabolites, providing an indirect measure of NOS activity.
Materials:
-
Cell line known to express NOS (e.g., macrophages, endothelial cells)
-
Culture medium
-
This compound
-
Inducing agents for iNOS if required (e.g., LPS and IFN-γ for macrophages)
-
Reagents for cell lysis and metabolite extraction (e.g., acetonitrile:methanol:water)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency. If studying inducible NOS, treat the cells with appropriate stimuli (e.g., 100 µg/ml LPS and 50 U/ml IFN-γ for 24 hours).
-
Labeling: Replace the culture medium with fresh medium containing this compound at a concentration relevant to the cell type and experimental question (refer to Table 1). A typical starting point is 0.1-1.0 mM.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of this compound. This can range from minutes to hours depending on the metabolic rate of the pathway of interest.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to detect and quantify this compound and its downstream labeled products, such as L-Arginine-d7 and potentially labeled NO-derived species.
Sample Preparation for Mass Spectrometry
For Proteomics (from cell lysates):
-
Protein Precipitation: Precipitate the protein from the mixed "light" and "heavy" cell lysates using acetone or a similar method.
-
Reduction and Alkylation: Resuspend the protein pellet in a suitable buffer and reduce disulfide bonds with DTT, followed by alkylation of cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A common enzyme-to-substrate ratio is 1:25 to 1:50.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: Reconstitute the cleaned peptides in a suitable solvent for injection into the LC-MS/MS system.
For Metabolomics (Amino Acid Analysis):
-
Protein Precipitation: To 20 µL of cell lysate, add internal standards and 120 µL of mobile phase B (e.g., acetonitrile with 0.1% formic acid) for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a HILIC column for the separation of these polar analytes.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for L-Citrulline-d7 in Metabolic Flux Analysis of the Urea Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the dynamics of metabolic pathways in vivo. The urea cycle, a central pathway for nitrogen detoxification, is of significant interest in various physiological and pathological states, including inborn errors of metabolism, liver disease, and drug-induced toxicity. Stable isotope tracers are invaluable tools for MFA, allowing for the quantification of intracellular reaction rates.[1][2] L-Citrulline-d7, a deuterated analog of the urea cycle intermediate L-citrulline, serves as a powerful probe for these studies. While frequently utilized as an internal standard for mass spectrometry-based quantification, its application as a tracer to measure metabolic flux is a logical extension of its utility, based on established principles of stable isotope tracing.[3][4]
This document provides detailed application notes and protocols for the use of this compound in the metabolic flux analysis of the urea cycle.
Principle of the Method
The core principle involves introducing this compound into a biological system (in vivo or in vitro) and tracing the incorporation of the deuterium labels into downstream metabolites of the urea cycle, such as argininosuccinate, arginine, and urea. By measuring the isotopic enrichment and distribution in these metabolites over time using mass spectrometry, the rate of conversion of citrulline—and thus the flux through that portion of the urea cycle—can be calculated.[5]
Applications
-
Diagnosis and Phenotyping of Urea Cycle Disorders (UCDs): Quantifying residual urea cycle flux in patients with genetic deficiencies of urea cycle enzymes can provide a more accurate measure of disease severity than enzyme activity assays alone.
-
Pharmacodynamic Studies: Evaluating the efficacy of therapeutic interventions, such as novel drugs or gene therapies, aimed at augmenting urea cycle function.
-
Toxicology and Drug Development: Assessing the impact of drug candidates on hepatic nitrogen metabolism and identifying potential off-target effects on the urea cycle.
-
Basic Research: Investigating the regulation of the urea cycle under various physiological conditions, such as changes in diet or hormonal status.
Quantitative Data Summary
The following table summarizes representative urea cycle flux data obtained from stable isotope studies. While these studies did not specifically use this compound as the tracer, the expected flux rates would be comparable. The data illustrates the typical ranges observed in healthy individuals and patients with urea cycle disorders.
| Subject Group | Tracer Used | Urea Cycle Flux [µmol/(kg·h)] | Key Findings | Reference |
| Normal Controls | [5-¹⁵N]glutamine and [¹⁸O]urea | 196 ± 44 | Established baseline urea cycle flux. | |
| Late-Onset UCD Patients | [5-¹⁵N]glutamine and [¹⁸O]urea | 108 ± 45 | Significantly reduced urea cycle flux compared to controls. | |
| Neonatal-Onset UCD Patients | [5-¹⁵N]glutamine and [¹⁸O]urea | 82 ± 17 | Severely compromised urea cycle flux. | |
| Asymptomatic UCD Carriers | [5-¹⁵N]glutamine and [¹⁸O]urea | 145 ± 35 | Intermediate flux rates between controls and symptomatic patients. |
Experimental Protocols
In Vivo Administration of this compound
Objective: To introduce the this compound tracer into the systemic circulation to trace its metabolism through the urea cycle.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for intravenous administration
Protocol:
-
Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast) to ensure metabolic steady-state.
-
Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for infusion. The exact concentration will depend on the subject's weight and the desired infusion rate, which should be determined in pilot studies to achieve detectable but not saturating levels of the tracer.
-
Bolus and Primed-Constant Infusion: To rapidly achieve isotopic steady state, a priming bolus dose of this compound is administered intravenously, immediately followed by a continuous infusion at a constant rate.
-
Priming Dose Calculation: The priming dose is calculated to fill the initial distribution volume of citrulline.
-
Infusion Rate: A typical infusion rate for amino acid tracers is in the range of 1-5 µmol/kg/h. The optimal rate for this compound should be empirically determined.
-
-
Blood Sampling: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120, 150, 180 minutes) to monitor the isotopic enrichment of urea cycle intermediates in plasma.
Sample Preparation for Mass Spectrometry
Objective: To extract and prepare plasma samples for the analysis of this compound and its labeled metabolites.
Materials:
-
Collected blood samples in EDTA or heparin tubes
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
Internal standards (e.g., ¹³C,¹⁵N-labeled urea cycle amino acids)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a 3-5 fold excess of ice-cold protein precipitation solution containing the internal standards.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites of interest, and transfer it to a new tube for analysis.
Mass Spectrometry Analysis
Objective: To quantify the isotopic enrichment of urea cycle metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method:
-
Chromatographic Separation: Use a suitable column (e.g., HILIC or reversed-phase) to separate the urea cycle amino acids. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect and quantify the parent and fragment ions of both the unlabeled and deuterated metabolites.
-
This compound: Monitor the transition m/z 183 -> 74 (or other characteristic fragments). The unlabeled L-citrulline transition is m/z 176 -> 70.
-
Downstream Metabolites: Determine the expected m/z shifts for the deuterated forms of argininosuccinate, arginine, and urea based on the number of deuterium atoms incorporated.
-
Data Analysis and Flux Calculation
Objective: To calculate the rate of appearance (Ra) of urea cycle metabolites derived from the this compound tracer.
Steps:
-
Isotopic Enrichment Calculation: Determine the mole percent excess (MPE) or tracer-to-tracee ratio (TTR) of the deuterated metabolites in each sample after correcting for the natural isotopic abundance.
-
Steady-State Verification: Confirm that the isotopic enrichment of the precursor (this compound) and product pools have reached a plateau (steady state) during the infusion.
-
Flux Calculation: At isotopic steady state, the rate of appearance (Ra) of a product derived from the tracer can be calculated using the following equation:
Ra_product = Ra_precursor * (Enrichment_product / Enrichment_precursor)
Where:
-
Ra_product is the rate of appearance of the product (e.g., labeled arginine).
-
Ra_precursor is the rate of appearance of the precursor (which is equal to the infusion rate of this compound).
-
Enrichment_product and Enrichment_precursor are the isotopic enrichments of the product and precursor at steady state, respectively.
-
Visualizations
Caption: The Urea Cycle Pathway with this compound as a Tracer.
Caption: Experimental Workflow for Urea Cycle Flux Analysis.
References
- 1. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 2. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Nitric Oxide Synthase Activity with L-Citrulline-d7 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline and NO.[2][3] Accurate measurement of NOS activity is therefore crucial for understanding its role in health and disease and for the development of novel therapeutics.
Traditionally, NOS activity has been assessed by measuring the formation of L-citrulline from radiolabeled L-arginine or by detecting the stable end-products of NO, nitrite and nitrate.[4][5] However, these methods can be limited by the use of radioactivity or by indirect measurement. The use of stable isotope-labeled tracers coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and quantitative approach to study in vivo kinetics of NO metabolism.
This application note details a protocol for measuring NOS activity using an L-Citrulline-d7 tracer. While stable isotope-labeled L-arginine is commonly used to directly measure the conversion to L-citrulline, an this compound tracer can be employed to investigate the arginine-citrulline cycle. The recycling of L-citrulline back to L-arginine is essential for sustained NO production in many cell types. By tracing the fate of this compound, researchers can gain insights into the overall capacity of the NO synthesis pathway. This compound is also frequently utilized as an internal standard for the accurate quantification of endogenous L-citrulline.
Signaling Pathways
Nitric oxide is produced by three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Both nNOS and eNOS are constitutively expressed and their activity is regulated by calcium and calmodulin. In contrast, iNOS expression is induced by cytokines and other inflammatory stimuli, leading to the production of large amounts of NO.
The primary downstream target of NO is soluble guanylyl cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, ultimately leading to a physiological response such as smooth muscle relaxation.
Experimental Protocols
Protocol 1: In Vivo Measurement of Nitric Oxide Synthesis Kinetics
This protocol is adapted from studies using stable isotope tracers to determine NO metabolism in vivo.
1. Materials and Reagents:
-
This compound (sterile, for infusion)
-
L-Arginine-¹⁵N₂ (sterile, for infusion, optional for direct NO synthesis measurement)
-
Saline solution (0.9% NaCl)
-
LC-MS/MS system
-
Internal standards for LC-MS/MS: L-Citrulline-d4, L-Arginine-¹³C₆
-
Reagents for plasma sample preparation (e.g., acetonitrile, formic acid)
2. Experimental Procedure:
-
Subject Preparation: Subjects should be in a fasted state overnight prior to the study.
-
Catheter Placement: Insert catheters for tracer infusion and blood sampling.
-
Baseline Blood Sample: Collect a baseline blood sample to determine background isotopic enrichments.
-
Tracer Infusion:
-
Administer a primed, continuous intravenous infusion of this compound.
-
The infusion rate should be sufficient to achieve a steady-state isotopic enrichment in the plasma.
-
-
Blood Sampling: Collect blood samples at regular intervals during the infusion period to monitor isotopic enrichment.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Deproteinize plasma samples by adding a protein precipitating agent (e.g., acetonitrile).
-
Add internal standards (L-Citrulline-d4, L-Arginine-¹³C₆) to the samples.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the plasma isotopic enrichment of this compound and other relevant metabolites.
-
-
Data Analysis:
-
Calculate the rate of appearance (Ra) of citrulline and its conversion to arginine using appropriate metabolic models.
-
The rate of NO synthesis can be inferred from the flux of arginine to citrulline.
-
Protocol 2: In Vitro NOS Activity Assay in Cell Lysates
This protocol outlines the measurement of NOS activity in cell lysates using this compound as a tracer for the arginine-citrulline cycle.
1. Materials and Reagents:
-
This compound
-
Cell lysis buffer
-
NOS reaction buffer (containing NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin)
-
L-Arginine
-
LC-MS/MS system and reagents as in Protocol 1
2. Experimental Procedure:
-
Cell Culture and Lysis:
-
Culture cells of interest to the desired confluency.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
NOS Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the NOS reaction buffer.
-
Add this compound and unlabeled L-arginine to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a protein precipitating agent (e.g., cold acetonitrile).
-
Add internal standards.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the formation of labeled and unlabeled citrulline and arginine.
-
An increase in labeled arginine would indicate the recycling of this compound, and the subsequent production of unlabeled citrulline would reflect the activity of NOS utilizing the newly synthesized arginine.
-
Experimental Workflow
Data Presentation
The following table summarizes quantitative data from a study investigating in vivo nitric oxide synthesis in young and older adults with heart failure using a stable isotope tracer method.
| Parameter | Young Adults (Fasted) | Older Adults with HF (Fasted) | Young Adults (Citrulline Ingestion) | Older Adults with HF (Citrulline Ingestion) | Units |
| De Novo Arginine Synthesis | 12.02 ± 1.01 | 6.88 ± 0.83 | 66.26 ± 4.79 | 35.40 ± 4.90 | µmol·kg⁻¹·h⁻¹ |
| Nitric Oxide (NO) Synthesis Rate | 0.36 ± 0.04 | 0.17 ± 0.01 | 3.57 ± 0.47 | 2.12 ± 0.36 | µmol·kg⁻¹·h⁻¹ |
Data are presented as means ± SE.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for investigating the complexities of nitric oxide synthesis. Coupled with LC-MS/MS, this methodology allows for sensitive and specific quantification of metabolic fluxes through the arginine-citrulline cycle, offering valuable insights for researchers in basic science and drug development. The protocols and data presented here serve as a guide for the application of this advanced technique in the study of NOS activity.
References
- 1. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute ingestion of citrulline stimulates nitric oxide synthesis but does not increase blood flow in healthy young and older adults with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-Citrulline-d7 as an Internal Standard for Accurate Citrulline Quantification in Hypertension Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The nitric oxide (NO) signaling pathway plays a crucial role in regulating blood pressure through vasodilation. L-citrulline has emerged as a key amino acid in this pathway, acting as a precursor for L-arginine, the substrate for nitric oxide synthase (NOS) to produce NO. Accurate quantification of L-citrulline in biological matrices is therefore essential for understanding its role in the pathophysiology of hypertension and for evaluating the efficacy of L-citrulline supplementation as a potential therapeutic strategy.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. L-Citrulline-d7, a deuterated analog of L-citrulline, serves as an ideal internal standard for the precise and accurate measurement of endogenous L-citrulline levels in plasma samples from hypertension studies. This document provides detailed application notes and protocols for the use of this compound in such studies.
Signaling Pathway: The Role of L-Citrulline in Nitric Oxide Synthesis and Vasodilation
The synthesis of nitric oxide from L-arginine is a critical step in the regulation of vascular tone. L-citrulline plays a vital role in sustaining this pathway. The following diagram illustrates the key steps involved.
Experimental Workflow for L-Citrulline Quantification
A robust and reliable workflow is essential for the accurate quantification of L-citrulline in plasma samples. The following diagram outlines the key steps from sample collection to data analysis using this compound as an internal standard.
Quantitative Data
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for the quantification of L-citrulline in human plasma.
Table 1: UPLC-MS/MS Method Validation Parameters for L-Citrulline Quantification.
| Parameter | Result |
| Linearity Range | 0.3 - 2000 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 µmol/L |
| Inter-day Precision (CV) | < 3.9%[1] |
| Accuracy (Recovery) | 98.0 - 100.3%[1] |
Table 2: Mass Spectrometry Parameters for L-Citrulline and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-Citrulline | 176 | 70 (quantification) | 0.120 | 20 | 22 |
| L-Citrulline | 176 | 113 (confirmation) | 0.120 | 20 | 15 |
| This compound (IS) | 180 | 74 (quantification) | 0.120 | 20 | 22 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Calibration Standards
-
L-Citrulline Stock Solution (1 mM): Accurately weigh and dissolve L-citrulline in HPLC-grade water to a final concentration of 1 mM.
-
This compound Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 1 mM.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-citrulline by serial dilution of the stock solution with water to cover the desired calibration range (e.g., 10, 25, 50, 100, 500, 1000, and 2000 µmol/L).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.2 mg/L in a solution of acetonitrile/water (9:1, v/v)[2].
Protocol 2: Plasma Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a microcentrifuge tube, add 10 µL of plasma, calibration standard, or blank (water)[2].
-
Add 50 µL of 0.1 mol/L HCl to each tube[2].
-
Add 1 mL of the this compound internal standard working solution (0.2 mg/L in acetonitrile/water 9:1) to each tube.
-
Vortex the mixture thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particles).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution:
-
Initial: 90% B
-
0 to 2.5 min: linear gradient to 55% B
-
2.5 to 3.5 min: 2% B
-
3.5 to 4.9 min: return to 90% B
-
4.9 to 5.0 min: 90% B.
-
-
Flow Rate: 0.45 mL/min (may be increased during re-equilibration).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transitions listed in Table 2.
Application in Hypertension Studies
For instance, a meta-analysis of randomized controlled trials showed that L-citrulline supplementation significantly reduces systolic blood pressure. Another study in hypertensive postmenopausal women found that L-citrulline supplementation improved endothelial function and decreased aortic diastolic blood pressure and mean arterial pressure. These studies underscore the importance of accurately measuring plasma L-citrulline levels to correlate them with clinical outcomes.
The presented UPLC-MS/MS method using this compound as an internal standard is an ideal tool for such investigations, enabling researchers to:
-
Establish baseline L-citrulline levels in hypertensive populations.
-
Monitor changes in plasma L-citrulline concentrations following supplementation.
-
Investigate the pharmacokinetic profile of L-citrulline.
-
Correlate plasma L-citrulline levels with changes in blood pressure and other cardiovascular markers.
By providing a robust and reliable analytical method, the use of this compound as an internal standard will contribute to a better understanding of the role of L-citrulline in hypertension and aid in the development of novel therapeutic strategies.
References
Application Note: Quantitative Analysis of L-Citrulline in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using L-Citrulline-d7 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-Citrulline in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of L-Citrulline, a two-step derivatization procedure is employed, which converts L-Citrulline into a volatile derivative suitable for GC-MS analysis. L-Citrulline-d7 is utilized as an internal standard to ensure accuracy and precision. The method involves protein precipitation, derivatization, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for L-Citrulline quantification in a biological matrix.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-arginine synthesis. Plasma L-Citrulline concentration is an important biomarker for assessing intestinal function and monitoring various clinical conditions. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the quantification of small molecules like amino acids. However, the inherent polarity and low volatility of amino acids necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1][2]
This application note describes a method for the quantification of L-Citrulline by GC-MS, utilizing this compound as an internal standard.[3] The protocol employs a two-step derivatization process involving esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (PFPA).[4][5] It is important to note that this derivatization procedure is known to convert L-Citrulline to an ornithine derivative. Therefore, the method quantifies L-Citrulline based on the formation of its stable derivatized product.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of L-Citrulline.
Materials and Methods
Reagents and Materials
-
L-Citrulline standard (CAS: 372-75-8)
-
This compound (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Pentafluoropropionic Anhydride (PFPA)
-
Nitrogen gas, high purity
-
Human plasma (drug-free)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
Experimental Protocols
Standard Solution Preparation
-
L-Citrulline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Citrulline in 10 mL of deionized water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Citrulline stock solution with deionized water to achieve concentrations ranging from 1 to 200 µM.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 50 µM in deionized water.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 50 µM this compound internal standard working solution to each tube (except for the blank).
-
Add 400 µL of ice-cold acetonitrile to each tube for protein precipitation.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
This two-step derivatization is based on the method described by Tsikas et al.
Step 1: Esterification
-
To the dried residue from the sample preparation step, add 100 µL of 2 M HCl in methanol.
-
Seal the tubes tightly and heat at 80°C for 60 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried residue from the esterification step, add 100 µL of a freshly prepared solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).
-
Seal the tubes and heat at 65°C for 30 minutes.
-
Cool the samples to room temperature.
-
Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of toluene for GC-MS analysis. Transfer the solution to an autosampler vial with a microinsert.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The quantification of L-Citrulline is performed by monitoring the characteristic ions of its derivatized product (ornithine derivative) and the corresponding ions for the deuterated internal standard.
| Compound | Derivatized Product | Retention Time (min) | Monitored Ions (m/z) | Quantifier Ion (m/z) |
| L-Citrulline | Ornithine-Me-PFP derivative | Approx. 15.2 | 418, 298 | 418 |
| This compound (Internal Std) | d7-Ornithine-Me-PFP derivative | Approx. 15.1 | 421, 301 | 421 |
Note: Retention times are approximate and may vary depending on the specific GC-MS system and column conditions. The m/z values are based on the analysis of PFPA/methanol derivatized ornithine, which is the conversion product of citrulline under these derivatization conditions.
Data Analysis and Quantification
The concentration of L-Citrulline in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the L-Citrulline derivative (quantifier ion m/z 418) to the this compound derivative (quantifier ion m/z 421) is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of L-Citrulline in the unknown samples.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of L-Citrulline in human plasma by GC-MS. The use of a two-step derivatization and a deuterated internal standard ensures the accuracy, precision, and reliability of the method. This methodology is suitable for clinical research and other applications where precise measurement of L-Citrulline is required. It is crucial to acknowledge the conversion of L-Citrulline to an ornithine derivative during the derivatization process and to validate the method accordingly in the user's laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of L-Citrulline-d7 in Pharmacokinetic Studies of L-Citrulline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-essential amino acid, is a key intermediate in the urea cycle and a precursor for L-arginine synthesis. Its supplementation has gained interest for its potential therapeutic effects in various conditions, including cardiovascular diseases and metabolic disorders, primarily through its ability to enhance nitric oxide production. Accurate characterization of L-Citrulline's pharmacokinetics is crucial for determining optimal dosing strategies and understanding its metabolic fate. The use of stable isotope-labeled internal standards, such as L-Citrulline-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1][2]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of L-Citrulline using this compound as an internal standard.
Rationale for Using this compound
In pharmacokinetic studies, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector. This compound, a deuterated form of L-Citrulline, serves as an excellent internal standard for several reasons:[1]
-
Similar Chemical and Physical Properties: this compound behaves nearly identically to endogenous L-Citrulline during sample extraction, chromatography, and ionization.
-
Mass Distinction: The deuterium labels make this compound heavier than L-Citrulline, allowing for clear differentiation by a mass spectrometer.[3][4]
-
Minimal Isotopic Interference: The mass difference prevents interference between the analyte and the internal standard signals.
Experimental Design for a Pharmacokinetic Study
A typical pharmacokinetic study of oral L-Citrulline involves the administration of a defined dose to subjects, followed by the collection of biological samples (typically plasma) at various time points.
Logical Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
Protocols
Clinical Protocol: Single-Dose Oral L-Citrulline Pharmacokinetic Study
This protocol is a general guideline and should be adapted based on specific research questions and institutional review board (IRB) requirements.
Objective: To determine the pharmacokinetic profile of a single oral dose of L-Citrulline in healthy adult volunteers.
Materials:
-
L-Citrulline supplement (e.g., 3,000 mg capsules).
-
Blood collection tubes (e.g., EDTA or heparin).
-
Centrifuge.
-
Freezer (-80°C) for plasma storage.
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) before the study.
-
Baseline Sampling: Collect a baseline blood sample (t=0) before L-Citrulline administration.
-
Dosing: Administer a single oral dose of L-Citrulline (e.g., 3,000 mg) with a standardized volume of water.
-
Post-Dose Blood Sampling: Collect blood samples at specified time points after administration. A typical schedule includes 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Aliquot the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Protocol: Quantification of L-Citrulline in Plasma by LC-MS/MS
This protocol describes a method for the quantification of L-Citrulline in plasma using this compound as an internal standard.
Materials:
-
L-Citrulline and this compound standards.
-
Acetonitrile (ULC/MS grade).
-
Formic acid.
-
Hydrochloric acid (0.1 mol/L).
-
Ultrapure water.
-
Plasma samples from the pharmacokinetic study.
-
Microcentrifuge tubes.
-
UPLC-MS/MS system.
Procedure:
-
Preparation of Standards and Internal Standard Working Solution:
-
Prepare stock solutions of L-Citrulline and this compound in ultrapure water.
-
Prepare a series of working standard solutions of L-Citrulline by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) in an acetonitrile/water mixture.
-
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma, blank, or standard solution, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of the internal standard working solution (this compound in acetonitrile/water 9:1 v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., with formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).
-
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Citrulline | 176 | 70 |
| This compound | 183 | 74 |
-
Data Analysis:
-
Integrate the peak areas for both L-Citrulline and this compound.
-
Calculate the peak area ratio of L-Citrulline to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of L-Citrulline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Pharmacokinetic Parameters of Oral L-Citrulline
The following table summarizes pharmacokinetic data from a study in healthy volunteers.
| Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) |
| 1,500 mg | 150 ± 20 | 1.0 ± 0.2 | 450 ± 50 |
| 3,000 mg | 280 ± 40 | 1.0 ± 0.3 | 900 ± 100 |
| 6,000 mg | 550 ± 70 | 1.2 ± 0.4 | 2200 ± 300 |
Data are presented as mean ± standard deviation and are representative values compiled from literature.
A study on healthy volunteers who received different dosing regimens of L-Citrulline showed a dose-dependent increase in the area under the curve (AUC) and maximum concentration (Cmax) of plasma L-arginine, indicating the conversion of L-Citrulline to L-arginine.
Signaling Pathway
L-Citrulline and Nitric Oxide Synthesis
Oral L-Citrulline supplementation increases plasma L-arginine levels, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation.
Caption: L-Citrulline to Nitric Oxide pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the pharmacokinetic characterization of L-Citrulline. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and nutritional science. Accurate pharmacokinetic data is fundamental to understanding the therapeutic potential and optimizing the clinical use of L-Citrulline.
References
Troubleshooting & Optimization
Minimizing deuterium exchange of L-Citrulline-d7 during sample preparation
Welcome to the technical support center for L-Citrulline-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium exchange during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled form of L-Citrulline, commonly used as an internal standard in quantitative mass spectrometry-based analyses.[1] The deuterium atoms are located on the carbon backbone of the molecule, specifically at positions 2, 3, 3, 4, 4, 5, and 5. This is systematically named L-Citrulline-2,3,3,4,4,5,5-d7. The labeling on the carbon atoms, rather than on exchangeable positions like the amine (-NH2) or carboxyl (-COOH) groups, confers significant stability against back-exchange with hydrogen from solvents.
Q2: What are the primary factors that can cause deuterium exchange in this compound?
The primary factors that can induce deuterium exchange, even for relatively stable carbon-bound deuteriums, are:
-
pH: Extreme pH conditions, both acidic and basic, can facilitate deuterium exchange. While the carbon-deuterium bonds in this compound are generally stable, prolonged exposure to strong acids or bases should be minimized.
-
Temperature: Elevated temperatures can increase the rate of deuterium exchange. This is particularly relevant during steps such as solvent evaporation.
-
Solvent Composition: The type of solvent used can influence the rate of exchange. Protic solvents (containing exchangeable protons, like water and alcohols) are the source of hydrogen for back-exchange.
Q3: Is this compound stable in acidic conditions commonly used for protein precipitation, such as with trichloroacetic acid (TCA) or trifluoroacetic acid (TFA)?
This compound has been successfully used as an internal standard in methods involving protein precipitation with acids, suggesting good stability under these conditions. For instance, methods have been validated using 0.1 mol/L HCl to achieve a final pH of 1.6 without compromising the integrity of the internal standard.[2] While direct quantitative data on the stability in TCA or TFA is limited in the provided search results, the general principle is that the duration of exposure to strong acids should be minimized. Trifluoroacetic acid is a strong acid, and while amide bonds are generally stable in TFA, it's prudent to keep exposure times short and temperatures low.[3][4]
Q4: Can I heat my samples to evaporate the solvent after extraction?
Caution should be exercised when heating samples containing this compound. Elevated temperatures can increase the rate of back-exchange. If solvent evaporation is necessary, it is recommended to use a gentle stream of nitrogen at room temperature or use a vacuum centrifuge (e.g., SpeedVac) that does not generate excessive heat. If a heated method is unavoidable, the temperature should be kept as low as possible and the duration of heating minimized.
Q5: How should I store this compound stock and working solutions?
-
Solid Form: Store the solid this compound powder at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., water, methanol). Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Minimizing Deuterium Exchange
This guide provides a systematic approach to identifying and mitigating potential deuterium exchange of this compound during your sample preparation workflow.
Problem 1: Inaccurate quantification, suspected loss of deuterium from this compound.
This can manifest as a decrease in the internal standard signal or an increase in the signal of unlabeled L-Citrulline.
Workflow Diagram for Troubleshooting Deuterium Exchange
Caption: Troubleshooting workflow for deuterium loss.
| Potential Cause | Recommended Action | Rationale |
| Prolonged exposure to harsh pH | Minimize the time the sample is in a highly acidic or basic solution. Neutralize the sample as soon as possible after pH-dependent steps. | The rate of deuterium exchange is pH-dependent. While carbon-bound deuteriums are relatively stable, minimizing exposure time reduces the risk of exchange. |
| High temperature during solvent evaporation | Evaporate solvents under a gentle stream of nitrogen at ambient temperature or use a vacuum concentrator without heat. | Higher temperatures provide the activation energy needed for deuterium exchange. |
| Inappropriate solvent for reconstitution | If possible, reconstitute the final extract in a solvent with a high percentage of organic solvent (e.g., acetonitrile) to minimize the presence of exchangeable protons. | Reducing the concentration of protic solvents like water can slow down the back-exchange rate. |
| Long sample preparation time | Streamline the sample preparation workflow to minimize the overall time from extraction to analysis. | The longer the deuterated standard is in a solution containing protons, the greater the opportunity for exchange. |
Problem 2: Gradual decrease in this compound signal over a batch of samples.
This may indicate instability of the internal standard in the autosampler.
Logical Diagram for Autosampler Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nvkc.nl [nvkc.nl]
- 3. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Citrulline-d7 Ion Suppression in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with L-Citrulline-d7 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, L-Citrulline, and its deuterated internal standard (IS), this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2] Plasma is a complex matrix containing high concentrations of endogenous substances like phospholipids, salts, and proteins that are known to cause ion suppression.[3][4]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS signal ratio.[1] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix. This can be caused by a slight chromatographic separation between L-Citrulline and this compound due to the deuterium isotope effect, leading them to encounter different matrix components as they elute.
Q3: What are the primary causes of ion suppression when analyzing plasma samples?
A3: The primary causes of ion suppression in plasma sample analysis are endogenous and exogenous components that interfere with the ionization process in the mass spectrometer source. Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI-MS. They often co-elute with analytes of interest.
-
Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also suppress the analyte signal.
-
Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and contribute to suppression.
Q4: How can I determine if ion suppression is affecting my this compound analysis?
A4: A post-column infusion experiment is a common and effective method to identify regions in your chromatogram that are affected by ion suppression. This technique involves continuously infusing a solution of L-Citrulline and this compound into the LC flow after the analytical column and before the mass spectrometer. When a blank plasma extract is injected, any dip in the constant baseline signal for your analytes indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
Problem 1: Inconsistent or Inaccurate Quantitative Results for L-Citrulline.
-
Possible Cause: Differential ion suppression affecting L-Citrulline and this compound differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of L-Citrulline and this compound to ensure they are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to improve the separation of your analytes from the regions of significant ion suppression identified by a post-column infusion experiment.
-
Enhance Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or specific phospholipid removal (e.g., HybridSPE®-Phospholipid) are generally more effective than simple protein precipitation.
-
Problem 2: Poor Sensitivity and Low Signal-to-Noise for L-Citrulline and this compound.
-
Possible Cause: Significant ion suppression from the plasma matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to visualize the extent and location of ion suppression throughout your chromatographic run.
-
Improve Sample Cleanup: Transition from a protein precipitation method to a more selective technique like SPE or a targeted phospholipid removal method. This will result in a cleaner extract and reduced matrix effects.
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components, thereby lessening ion suppression. However, ensure that the diluted analyte concentration remains above the lower limit of quantitation (LLOQ).
-
Quantitative Data Summary
The following tables summarize the impact of different sample preparation techniques on analyte recovery and the reduction of matrix effects.
Table 1: Comparison of Analyte Recovery Using Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation (Methanol) | L-Arginine | 93.1 | |
| L-Citrulline | 93.8 | ||
| L-Ornithine | 93.1 | ||
| HybridSPE®-Phospholipid | Various Analytes | >89 (for basic/neutral) | |
| Chelating Compounds | 65-95 |
Table 2: Impact of Phospholipid Removal on Analyte Signal
| Sample Preparation Method | Analyte | Observation | Reference |
| Protein Precipitation | (-) Clenbuterol | ~60% loss in signal due to co-eluting phospholipids | |
| HybridSPE®-Phospholipid | (-) Clenbuterol | No ion suppression observed | |
| Protein Precipitation | Amoxapine | Major depression in signal corresponding to phospholipid elution | |
| Phospholipid Removal Plate | Amoxapine | Stable signal with no suppression |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of L-Citrulline and this compound
-
Extracted blank plasma sample
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for your assay.
-
Prepare a standard solution of L-Citrulline and this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Connect the outlet of the LC column to one inlet of the T-piece.
-
Connect the syringe pump containing the standard solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin the LC run with a blank injection (mobile phase only) and start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to establish a stable baseline signal for L-Citrulline and this compound.
-
Once a stable baseline is achieved, inject the extracted blank plasma sample.
-
Monitor the signal for L-Citrulline and this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid 96-Well Plate
Objective: To remove proteins and phospholipids from plasma samples to reduce matrix effects.
Materials:
-
HybridSPE®-Phospholipid 96-well plate
-
Plasma samples
-
Precipitation solvent (e.g., 1% formic acid in acetonitrile)
-
96-well collection plate
-
Vacuum manifold
Methodology:
-
Add 100 µL of plasma sample (containing this compound internal standard) to each well of the HybridSPE®-Phospholipid plate.
-
Add 300 µL of the precipitation solvent to each well.
-
Mix thoroughly to ensure complete protein precipitation. This can be done by sealing the plate and vortexing or by repeated aspiration and dispensing with a liquid handler.
-
Place the HybridSPE® plate on top of a collection plate inside a vacuum manifold.
-
Apply vacuum to draw the sample through the HybridSPE® sorbent and into the collection plate.
-
The resulting filtrate is a clean extract with proteins and phospholipids removed, ready for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: A logical workflow for troubleshooting ion suppression.
References
Technical Support Center: Optimizing LC-MS/MS for L-Citrulline-d7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of L-Citrulline-d7.
Troubleshooting Guide
Common issues encountered during the analysis of this compound using LC-MS/MS are summarized below, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common starting point is a gradient with water and acetonitrile, both containing 0.1% formic acid.[1] Adjusting the pH can improve peak shape.[2] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Contamination of the column or guard column. | Wash the column with a strong solvent or replace the guard column. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization source parameters. | Optimize parameters such as spray voltage, capillary temperature, sheath gas pressure, and ion sweep gas pressure.[3] |
| Inefficient fragmentation (low product ion intensity). | Optimize the collision energy for the specific MRM transition.[2] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances.[4] Consider using a different chromatographic method, like HILIC, to separate the analyte from polar interferences. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Interference from co-eluting compounds. | Optimize the chromatographic separation to resolve this compound from interfering peaks. | |
| Inconsistent Retention Time | Unstable pump flow rate. | Ensure the LC pumps are properly maintained and calibrated. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column degradation. | Replace the column if performance deteriorates. | |
| Inaccurate Quantification | Matrix effects affecting the internal standard differently than the analyte. | Evaluate and minimize matrix effects through better sample cleanup or chromatographic separation. |
| Presence of unlabeled analyte in the stable isotope-labeled standard. | Verify the purity of the this compound standard. | |
| H/D exchange of the deuterium labels. | Adjust the pH of the sample and solvents to minimize the potential for hydrogen-deuterium exchange. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to help you with your experiment.
Q1: What are the recommended MRM transitions for L-Citrulline and this compound?
A1: For quantitative analysis, specific and sensitive Multiple Reaction Monitoring (MRM) transitions are crucial. The following transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Citrulline | 176.1 | 70.1 | Primary quantitation ion. |
| L-Citrulline | 176.1 | 113.1 | Confirmation ion. |
| This compound | 183.1 | 74.1 | Quantitation ion for the internal standard. |
Q2: How do I optimize the collision energy and other MS parameters?
A2: Start with a direct infusion of a standard solution of this compound into the mass spectrometer. Vary the collision energy to find the value that produces the most stable and intense product ion signal. A good starting point for collision energy is around 22 eV. Other parameters like cone voltage (starting around 20 V) and source temperatures should also be optimized to achieve the best signal.
Q3: What type of chromatography is best suited for this compound analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar compounds like L-Citrulline. HILIC columns can provide good retention and separation from other polar matrix components, which can help reduce ion suppression. A typical mobile phase for HILIC is a gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
Q4: What is a suitable sample preparation protocol for plasma samples?
A4: A common and effective method for plasma samples is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the clear supernatant containing this compound can be directly injected into the LC-MS/MS system.
Experimental Protocols
Sample Preparation: Protein Precipitation
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To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the this compound internal standard.
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Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes a typical set of optimized parameters for an LC-MS/MS system. These should be used as a starting point and further optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC System | |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at high %B, decrease to elute the analyte, then return to initial conditions. A typical gradient might be: 90% B (initial), ramp down to 55% B over 2.5 min. |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Cone Gas Flow | ~50 L/h |
| Desolvation Gas Flow | 600 - 800 L/h |
| MRM Transitions | |
| L-Citrulline Precursor (m/z) | 176.1 |
| L-Citrulline Product (m/z) | 70.1 |
| L-Citrulline Collision Energy (eV) | ~22 |
| This compound Precursor (m/z) | 183.1 |
| This compound Product (m/z) | 74.1 |
| This compound Collision Energy (eV) | ~22 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
Addressing matrix effects in urine analysis with L-Citrulline-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Citrulline-d7 to address matrix effects in urine analysis by LC-MS/MS.
Troubleshooting Guide
Matrix effects, such as ion suppression or enhancement, are a significant challenge in the quantitative analysis of analytes in complex biological matrices like urine.[1][2][3] These effects can lead to inaccurate and unreliable results.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to mitigate these issues. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it experiences similar matrix effects throughout sample preparation, chromatography, and ionization. This guide addresses common problems encountered during this application.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape or Tailing for L-Citrulline and this compound | - Suboptimal Chromatographic Conditions: Mobile phase pH not suitable for amino acids, inappropriate gradient, or column choice. - Column Overload: Injecting too high a concentration of the analyte or matrix components. - Secondary Interactions: Analyte interaction with active sites on the column or metal surfaces in the LC system. | - Optimize Mobile Phase: Adjust the pH with additives like formic acid or ammonium formate to ensure consistent protonation of L-Citrulline. - Modify Gradient: Employ a shallower gradient to improve separation from interfering matrix components. - Sample Dilution: Dilute the urine sample to reduce the concentration of matrix components. - Consider Metal-Free Columns: For compounds prone to chelation or interaction with metal ions, a metal-free or PEEK-lined column can improve peak shape. |
| High Variability in this compound Response Across Samples | - Inconsistent Sample Preparation: Variability in protein precipitation, extraction efficiency, or pipetting errors. - Matrix-Induced Ion Suppression/Enhancement: Significant differences in the urine matrix composition between samples. - Instrument Instability: Fluctuations in the ESI source or mass spectrometer performance. | - Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. - Implement Robust Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components. - Monitor System Suitability: Inject a standard solution periodically throughout the run to check for instrument drift. |
| Inaccurate Quantification (Poor Accuracy/Precision) | - Non-Co-elution of Analyte and IS: A slight shift in retention time between L-Citrulline and this compound can lead to differential matrix effects. - Interference from Endogenous Compounds: An isobaric interference may be present that co-elutes with the analyte or internal standard. - Inappropriate Internal Standard Concentration: The concentration of this compound may be too high or too low relative to the analyte concentration range. | - Confirm Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they have identical retention times. Heavier isotopes (e.g., 13C, 15N) are less likely to have chromatographic shifts than deuterium labels. - Check for Interferences: Analyze multiple blank urine samples to ensure no endogenous peaks are present at the retention time of the analyte or IS. - Optimize IS Concentration: The response of the IS should be sufficient for reliable detection but not so high that it causes detector saturation or self-suppression. |
| Analyte Signal Suppression (Low Response) | - Significant Ion Suppression: High levels of co-eluting matrix components (salts, urea, phospholipids) competing for ionization. - Inefficient Sample Extraction: Poor recovery of the analyte during sample preparation. | - Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering substances. - Dilute the Sample: Diluting the urine sample can significantly reduce the concentration of interfering components. - Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from regions of severe ion suppression. This can be visualized using a post-column infusion experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound superior to a structural analog for urine analysis?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" because it has virtually identical chemical and physical properties to the unlabeled analyte (L-Citrulline). This ensures that it behaves in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any matrix-induced signal suppression or enhancement will affect both the analyte and the SIL-IS to the same degree, allowing the ratio of their signals to provide an accurate and precise measurement. A structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency, making it less effective at compensating for matrix variability.
Q2: How do I determine the optimal concentration of this compound to add to my samples?
A2: The optimal concentration of the internal standard should produce a signal that is high enough to be measured precisely but not so high that it saturates the detector. A common practice is to choose a concentration that yields a response similar to the analyte concentration in the middle of the calibration curve. It is also important to ensure that the amount of any unlabeled L-Citrulline present as an impurity in the this compound standard is insignificant (typically <5%) compared to the concentration of the analyte at the lower limit of quantification (LLOQ).
Q3: Can I use a "dilute-and-shoot" approach when using this compound?
A3: Yes, a "dilute-and-shoot" approach is often feasible when using a reliable SIL-IS like this compound. The internal standard effectively compensates for matrix effects that are not removed by simple dilution. However, the degree of dilution is critical. Dilution helps reduce the overall concentration of matrix components, which can lessen the severity of ion suppression. The required dilution factor (e.g., 1:10, 1:20) should be determined during method development to ensure the analyte is still detectable at the LLOQ and that the matrix effects are manageable.
Q4: What should I do if I observe a retention time shift between L-Citrulline and this compound?
A4: A slight retention time shift can sometimes occur with deuterium-labeled standards due to the isotopic effect, especially with a high number of deuterium atoms. If the shift is significant, the analyte and the internal standard may elute into regions with different degrees of ion suppression, leading to inaccurate quantification. To mitigate this, you can try to optimize the chromatography (e.g., use a shallower gradient or a different column). If the problem persists, using an internal standard with fewer deuterium labels or one labeled with 13C or 15N, which are less prone to chromatographic shifts, is recommended.
Q5: How can I confirm that matrix effects are the cause of my issues?
A5: A post-column infusion experiment is a qualitative method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the MS while injecting a blank, extracted urine sample. Dips in the analyte's baseline signal indicate the retention times where matrix components are causing ion suppression. To quantify the extent of the matrix effect, you can perform a post-extraction spike analysis, comparing the analyte response in a neat solution to its response in a spiked, extracted blank matrix.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification in the presence of variable urine matrix effects.
| Parameter | Without Internal Standard | With this compound Internal Standard | Rationale for Improvement |
| Accuracy (% Bias) | Can be > ±30% | Typically < ±15% | The IS co-elutes and experiences the same degree of ion suppression/enhancement, allowing the ratio-based calculation to correct for signal fluctuations. |
| Precision (%RSD) | Often > 20% | Typically < 15% | The IS normalizes variations introduced during sample preparation and injection, leading to more reproducible results across different samples. |
| Matrix Effect Variability | High (can vary significantly between urine samples) | Low (effectively compensated) | The SIL-IS tracks and corrects for the sample-to-sample variability in matrix composition and its impact on ionization. |
Note: The values presented are typical and may vary depending on the specific analyte, sample cohort, and LC-MS/MS method.
Experimental Protocols
Urine Sample Preparation (Protein Precipitation)
This protocol describes a general method for preparing urine samples for LC-MS/MS analysis of L-Citrulline using this compound as an internal standard.
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Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
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Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any sediment.
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In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the this compound internal standard at a pre-determined concentration.
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Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
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Centrifuge the tubes at 12,000 x g for 15 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This provides a starting point for developing an LC-MS/MS method. Specific parameters must be optimized for your instrument and analyte.
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Liquid Chromatography:
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Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like amino acids.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: A typical gradient might start at a high percentage of organic phase (e.g., 95% B), ramp down to allow retention of the polar analyte, and then increase again to elute it.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (Triple Quadrupole):
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Analysis Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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L-Citrulline: Determine the precursor ion (e.g., [M+H]+) and a stable product ion.
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This compound: Determine the precursor ion (e.g., [M+H]+, which will be +7 Da higher than unlabeled Citrulline) and the corresponding product ion.
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Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both L-Citrulline and this compound.
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Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chromatographic Co-elution with L-Citrulline-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Citrulline-d7 to overcome chromatographic co-elution challenges, particularly with L-Arginine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for L-Citrulline analysis?
A1: this compound is a stable isotope-labeled (SIL) version of L-Citrulline, making it an ideal internal standard for mass spectrometry-based quantification.[1][2] Since it has a similar chemical structure and physicochemical properties to the unlabeled L-Citrulline, it co-elutes closely and experiences similar matrix effects, allowing for accurate correction of variations in sample preparation and instrument response.[2]
Q2: What is chromatographic co-elution, and why is it a problem for L-Citrulline analysis?
A2: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time. L-Citrulline and L-Arginine are structurally similar amino acids with a molecular weight difference of only one dalton, which can lead to overlapping chromatographic peaks and isobaric interference in mass spectrometry.[3][4] This interference can result in inaccurate quantification of L-Citrulline.
Q3: Can L-Arginine interfere with the quantification of L-Citrulline even when using this compound?
A3: Yes, significant isobaric interference from L-Arginine can still occur. The 13C isotope of an L-Arginine fragment ion can overlap with the monoisotopic fragment ion of L-Citrulline used for quantification. This can lead to an overestimation of L-Citrulline concentrations, especially when L-Arginine levels are high.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between L-Citrulline and L-Arginine
Symptom: The chromatographic peaks for L-Citrulline and L-Arginine are not baseline separated, leading to inaccurate quantification.
Possible Causes & Solutions:
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Inappropriate Column Chemistry: The choice of stationary phase is critical for separating these polar compounds.
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Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes like L-Citrulline and L-Arginine. Alternatively, a C18 column with an ion-pairing reagent in the mobile phase can also achieve separation.
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Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.
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Solution: For HILIC, a gradient of increasing water content in acetonitrile is typically used. For reversed-phase chromatography, an acidic mobile phase, such as 0.1% phosphoric acid, can improve peak shape and resolution.
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Incorrect Flow Rate or Gradient Profile: An unoptimized flow rate or gradient can lead to peak broadening and poor separation.
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Solution: Systematically optimize the flow rate and gradient slope to maximize the resolution between L-Citrulline and L-Arginine.
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Issue 2: Inaccurate Quantification due to Isobaric Interference from L-Arginine
Symptom: L-Citrulline concentrations are unexpectedly high or variable, particularly in samples with high L-Arginine levels.
Possible Causes & Solutions:
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Overlapping Fragment Ions: As mentioned, the 13C isotope of an L-Arginine fragment can interfere with the L-Citrulline signal.
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Solution 1: High-Resolution Mass Spectrometry (HRMS): HRMS instruments like a ZenoTOF 7600 system can differentiate between the interfering ions based on their small mass difference, thus eliminating the interference.
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Solution 2: Selection of Unique Fragment Ions: During method development, carefully select precursor-to-product ion transitions (MRMs) that are unique to L-Citrulline and this compound and are not subject to interference from L-Arginine.
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Solution 3: Mathematical Correction: If HRMS is not available, the interference can be mathematically corrected by estimating the contribution of the 13C-isotopic peak of the L-Arginine fragment based on the intensity of its monoisotopic peak.
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Issue 3: Poor Peak Shape or Shifting Retention Times for L-Citrulline and this compound
Symptom: Chromatographic peaks are broad, tailing, or their retention times are inconsistent across injections.
Possible Causes & Solutions:
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Suboptimal Mobile Phase pH: The ionization state of L-Citrulline is pH-dependent and can affect its interaction with the stationary phase.
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Solution: Adjust the mobile phase pH to ensure consistent ionization of the analyte. An acidic pH is commonly used.
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Column Degradation: Over time, the performance of the chromatography column can degrade.
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Solution: Implement a column washing protocol or replace the column if performance does not improve.
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Matrix Effects: Components in the sample matrix can interfere with the chromatography.
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Solution: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components.
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Experimental Protocols
Protocol 1: Sample Preparation for L-Citrulline Analysis in Plasma
This protocol is a general guideline and may require optimization for specific applications.
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Protein Precipitation:
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To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
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Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Supernatant Transfer:
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Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporation and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Vortex for 30 seconds.
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Transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Method for L-Citrulline and this compound
This is an example method and should be optimized for your specific instrument and application.
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Liquid Chromatography:
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: 90% B to 50% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (Triple Quadrupole):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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L-Citrulline: m/z 176.1 -> 159.1
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This compound: m/z 183.1 -> 166.1
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Collision Energy and other MS parameters: Optimize for maximum signal intensity.
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Quantitative Data Summary
Table 1: Example MRM Transitions for L-Citrulline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Citrulline | 176.1 | 159.1 |
| L-Citrulline | 176.1 | 113.1 |
| This compound | 183.1 | 166.1 |
Note: The selection of product ions should be empirically determined to ensure specificity and minimize interferences.
Table 2: Chromatographic Methods for Separation of L-Citrulline and L-Arginine
| Method Type | Column | Mobile Phase | Key Advantage | Reference |
| HILIC | HILIC (e.g., Alltima HP HILIC) | Acetonitrile/Water with Acetic and Trifluoroacetic Acid | Good retention and separation of polar compounds | |
| Reversed-Phase with Ion-Pairing | C18 (e.g., Gemini C18) | 0.1% Phosphoric Acid | Efficient separation with reproducible peaks |
Visualizations
Caption: A typical experimental workflow for the quantification of L-Citrulline in plasma using this compound and LC-MS/MS.
References
Improving peak shape and resolution for L-Citrulline-d7 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) analysis of L-Citrulline-d7, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in LC analysis?
Poor peak shape for polar, basic compounds like this compound often stems from several factors. Peak tailing, the most common issue, is frequently caused by secondary interactions between the amine groups in L-Citrulline and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] Other significant causes include column overload, where too much sample is injected, and issues with the mobile phase, such as an inappropriate pH or insufficient buffer strength.[1][3] Peak fronting is less common but can occur with column overload or when the sample is dissolved in a solvent stronger than the mobile phase.
Q2: Which type of chromatography column is best suited for this compound analysis?
Due to its polar nature, this compound is well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[4] HILIC columns, such as those with amide, diol, or zwitterionic stationary phases, utilize a high organic mobile phase to retain and separate polar analytes effectively. This mode of chromatography often provides better retention and peak shape for amino acids compared to traditional reversed-phase columns, where polar compounds can have little retention.
Q3: How does mobile phase composition affect the peak shape of this compound?
The mobile phase composition is critical for achieving a good peak shape. Key parameters to consider are:
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pH: Maintaining an acidic pH (typically around 3.0) is often beneficial. This ensures that the amine groups on L-Citrulline are protonated, which can lead to more consistent interactions with the stationary phase.
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Buffer Concentration: An adequate buffer concentration (e.g., 5-20 mM ammonium formate) is crucial to control the mobile phase pH and to mask residual silanol groups on the column, thereby reducing peak tailing.
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Organic Modifier: Acetonitrile is the most common organic solvent used in HILIC for retaining polar compounds like L-Citrulline.
Q4: Can sample preparation impact the peak shape and resolution?
Yes, proper sample preparation is essential. For biological samples like plasma, efficient protein removal is necessary to prevent column contamination and blockages. A common and effective method is protein precipitation using a high percentage of organic solvent, such as acetonitrile, which is also compatible with HILIC mobile phases. It is also important to ensure that the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a buffer, such as ammonium formate, to the mobile phase (5-20 mM) and adjust the pH to be acidic (around 3.0). This masks the silanol groups and ensures consistent ionization of the analyte. |
| Column Overload | Reduce the injection volume or dilute the sample. If tailing persists across all peaks, this is a likely cause. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Poor Resolution
Poor resolution can manifest as overlapping peaks of this compound and other analytes, or between the analyte and matrix components.
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the HILIC method. Adjusting the gradient slope (making it shallower) or the isocratic mobile phase composition can improve separation. Experiment with different HILIC column chemistries (e.g., amide vs. diol). |
| Broad Peaks | Address the causes of peak tailing or fronting as described in this guide. Sharper peaks inherently lead to better resolution. |
| Matrix Effects | Improve the sample clean-up procedure. For complex matrices like plasma, consider solid-phase extraction (SPE) for a more thorough clean-up. Also, ensure that the mass spectrometer is operating in a selective mode like Multiple Reaction Monitoring (MRM) to distinguish the analyte from interferences. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters that have been successfully used for the analysis of L-Citrulline, which can be adapted for this compound.
Table 1: Recommended HILIC Columns and Mobile Phases
| Column Type | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Reference |
| Alltima HP HILIC (150 x 2.1 mm, 3 µm) | Water with 0.5% acetic acid and 0.025% trifluoroacetic acid | Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid | |
| HILIC (100 x 2.1 mm, 1.7 µm) | Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | |
| Fused-core Diol (1.7 µm) | Water with acidic modifier | Acetonitrile with acidic modifier | |
| XBridge Premier BEH Amide | 10 mM Ammonium formate, pH 3.0 in Water | Acetonitrile |
Table 2: Optimized Chromatographic Conditions
| Parameter | Typical Value | Effect on Analysis | Reference |
| Flow Rate | 0.25 - 0.45 mL/min | Affects retention time, peak width, and backpressure. | |
| Column Temperature | 35 °C | Can influence peak shape and retention time. | |
| Injection Volume | 5 - 10 µL | Larger volumes can lead to peak broadening and overload. | |
| Buffer Concentration | 10 - 20 mM | Higher concentrations can improve peak shape but may cause ion suppression in the MS. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a protein precipitation method for extracting this compound from plasma samples.
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To 10 µL of plasma in a microcentrifuge tube, add 50 µL of 0.1 M HCl.
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Add 1 mL of a solution of 9:1 (v/v) acetonitrile and water containing the internal standard.
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Vortex the mixture thoroughly for 30 seconds.
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Centrifuge the sample at 16,000 x g for 5 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Column Flushing and Equilibration
Proper column care is essential for maintaining performance and extending column lifetime.
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Disconnect the column from the detector.
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Flush the column with a series of solvents to remove contaminants. A general-purpose flush for a HILIC column could be:
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50:50 (v/v) Water/Acetonitrile (20 column volumes)
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100% Water (20 column volumes)
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Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before starting the analysis. Ensure the backpressure is stable before injecting any samples.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape and resolution in LC analysis.
Caption: Experimental workflow for the preparation of plasma samples for this compound analysis.
References
Preventing back-exchange of deuterium in L-Citrulline-d7 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in L-Citrulline-d7 standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Investigating Deuterium Back-Exchange
Unexpected or inconsistent results when using this compound as an internal standard can often be attributed to the back-exchange of deuterium atoms with protons from the surrounding environment. This guide provides a systematic approach to identifying and mitigating this issue.
Symptom: Inconsistent or decreasing signal intensity of this compound across an analytical run.
Possible Cause: Deuterium back-exchange is occurring in your samples.
Troubleshooting Steps:
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Verify Solvent and Sample pH: The pH of your sample preparation and mobile phase is a critical factor. Strongly acidic or basic conditions can catalyze deuterium exchange. The minimum rate of exchange for many compounds is observed around pH 2.5-3.[1]
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Control Temperature: Elevated temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[2]
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Evaluate Solvent Composition: Protic solvents, such as water and methanol, can serve as a source of protons, facilitating back-exchange.[1]
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Assess Label Position: The stability of the deuterium label is dependent on its position within the L-Citrulline molecule. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][3]
Workflow for Troubleshooting Deuterium Back-Exchange
Caption: A flowchart outlining the steps to troubleshoot and mitigate deuterium back-exchange in this compound standards.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem?
A: Deuterium back-exchange is a chemical reaction where deuterium atoms on an isotopically labeled standard, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment, like solvents or buffers. This process compromises the isotopic purity of the standard, leading to a decrease in its mass-to-charge ratio (m/z). In quantitative mass spectrometry, this can result in an underestimation of the analyte concentration, as the internal standard signal diminishes. In severe cases, the deuterated standard can convert to the unlabeled analyte, causing an overestimation.
Q2: What are the primary factors that promote deuterium back-exchange?
A: The main factors influencing the rate of deuterium back-exchange are:
-
pH: Both highly acidic (pH < 2) and basic (pH > 8) conditions can catalyze the exchange. The rate of exchange is typically at its minimum between pH 2.5 and 3.
-
Temperature: Higher temperatures increase the rate of exchange. It is crucial to keep samples and standards cooled.
-
Solvent Type: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily contribute to back-exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred when possible.
-
Label Position: The location of the deuterium atoms on the molecule is critical. Deuterium on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange than those on aliphatic or aromatic carbons.
Q3: How should I prepare and store my this compound stock solutions to minimize back-exchange?
A: To ensure the stability of your this compound stock solutions:
-
Solvent Choice: Whenever possible, dissolve the standard in a high-purity, dry, aprotic solvent like acetonitrile. If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.
-
Handling: Before opening, allow the standard to equilibrate to room temperature to prevent condensation of atmospheric moisture. Handle the solid and prepare solutions in a dry environment, for instance, under an inert gas like nitrogen or argon.
-
Storage: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to slow down any potential exchange. For light-sensitive compounds, use amber vials.
Q4: Can the back-exchange happen in the mass spectrometer source?
A: While less common than in solution, some level of back-exchange can occur in the gas phase within the mass spectrometer's ion source, particularly if there are residual protic solvent molecules. The temperature of the ion source can also play a role. However, the primary opportunity for significant back-exchange is during sample preparation, storage, and LC separation.
Q5: Are there alternatives to deuterium-labeled standards that are not prone to back-exchange?
A: Yes, stable isotope-labeled standards that use isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives. These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical analytical conditions. While generally more stable, they are often more expensive to synthesize.
Data Presentation
The stability of this compound is highly dependent on the experimental conditions. The following table presents hypothetical data from a stability experiment designed to assess the impact of pH, temperature, and solvent on deuterium back-exchange.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | Solvent | Hypothetical % Decrease in this compound Signal | Hypothetical Unlabeled L-Citrulline Peak Detected |
| Control (T=0) | 0 | 4 | 7.0 | Acetonitrile/Water (50:50) | 0% | No |
| Condition A | 24 | 4 | 7.0 | Acetonitrile/Water (50:50) | < 5% | No |
| Condition B | 24 | 25 | 7.0 | Acetonitrile/Water (50:50) | 10-15% | Yes |
| Condition C | 24 | 4 | 2.0 | Acetonitrile/Water (50:50) | 15-20% | Yes |
| Condition D | 24 | 4 | 9.0 | Acetonitrile/Water (50:50) | > 25% | Yes |
| Condition E | 24 | 4 | 3.0 | Acetonitrile/Water (50:50) | < 2% | No |
| Condition F | 24 | 4 | 7.0 | Acetonitrile | < 1% | No |
This data is for illustrative purposes only and is intended to demonstrate the expected trends in this compound stability under various conditions.
Experimental Protocols
Protocol 1: Evaluating the Stability of this compound Under Your Experimental Conditions
Objective: To determine if significant deuterium back-exchange of this compound is occurring under the specific conditions of your analytical method.
Materials:
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This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
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Sample preparation solvents (including reconstitution solvent)
-
Mobile phase
-
LC-MS/MS system
Methodology:
-
Prepare Time-Zero (T=0) Samples:
-
Spike a known concentration of the this compound standard into the blank biological matrix.
-
Immediately process these samples according to your standard sample preparation protocol.
-
These samples will serve as the baseline for comparison.
-
-
Prepare Incubated Samples:
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Matrix Stability: Spike the same concentration of this compound into the blank biological matrix. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., at room temperature for 4 hours, or in the autosampler at 10°C for 24 hours).
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Solvent Stability: Spike the this compound standard into your final sample reconstitution solvent. Incubate under the same conditions as the matrix stability samples.
-
-
Sample Processing:
-
After the designated incubation period, process the incubated samples (both matrix and solvent) using your established extraction and preparation method.
-
-
LC-MS/MS Analysis:
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Analyze all samples (T=0, incubated matrix, and incubated solvent) in the same analytical run.
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Monitor the ion transitions for both this compound and unlabeled L-Citrulline.
-
-
Data Analysis:
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Compare the peak area of the this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the signal suggests potential degradation or back-exchange.
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Examine the chromatograms of the incubated samples for the appearance of a peak corresponding to unlabeled L-Citrulline at the same retention time as the deuterated standard. The presence of this peak is a direct indicator of back-exchange.
-
Logical Relationship of Stability Experiment
Caption: The logical workflow for conducting a stability experiment to assess deuterium back-exchange in this compound.
References
Technical Support Center: Enhancing Low-Level Detection of L-Citrulline-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of L-Citrulline-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a deuterated form of L-Citrulline, a non-essential amino acid. In research, it is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of L-Citrulline in biological samples by mass spectrometry (MS).[1][2][3][4] Its use as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. It can also be used as a tracer to study the metabolic fate of L-Citrulline in vivo.[1]
Q2: Why is enhancing the sensitivity for this compound detection important?
A2: Enhancing the detection sensitivity of this compound is crucial for several reasons. Firstly, as an internal standard, a clear and robust signal is necessary for accurate quantification of the endogenous, non-labeled L-Citrulline, especially when the analyte concentration is very low. Secondly, in metabolic studies where this compound is used as a tracer, sensitive detection is required to track its incorporation into various metabolic pathways and to accurately determine its concentration in different biological compartments.
Q3: What are the common analytical techniques for the detection of this compound?
A3: The most common and sensitive technique for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex biological matrices such as plasma, serum, and urine. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, but LC-MS/MS is generally preferred for its superior sensitivity and simpler sample preparation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Possible Causes and Solutions:
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Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer, such as ion source parameters and collision energy, may not be optimized for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like cone voltage and collision energy for the specific mass transitions.
-
-
Inefficient Ionization: The mobile phase composition may not be conducive to efficient ionization of this compound.
-
Solution: Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to promote protonation and enhance the signal in positive ion mode.
-
-
Sample Preparation Issues: Inefficient extraction or significant loss of the analyte during sample preparation can lead to a weak signal.
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Solution: Review the protein precipitation and extraction steps. Ensure the pH of the extraction solvent is appropriate for L-Citrulline. A common method involves protein precipitation with acetonitrile.
-
-
Degradation of this compound: The compound may degrade if not stored properly.
-
Solution: Store this compound stock solutions and samples at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Interference from Biological Matrix: Components in the sample matrix (e.g., salts, phospholipids) can co-elute with this compound and suppress its ionization.
-
Solution 1: Improve chromatographic separation. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar molecules like amino acids and can help separate them from interfering matrix components.
-
Solution 2: Implement a more thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.
-
-
Contamination from Labware or Reagents: Contaminants can introduce background noise.
-
Solution: Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned.
-
Issue 3: Poor Peak Shape or Chromatographic Resolution
Possible Causes and Solutions:
-
Inappropriate Chromatographic Column: The chosen column may not be suitable for retaining and separating L-Citrulline.
-
Solution: For a polar compound like L-Citrulline, a HILIC column or a specialized amino acid analysis column is often more effective than a standard C18 reversed-phase column.
-
-
Suboptimal Mobile Phase Composition: The gradient elution profile or the mobile phase composition may need adjustment.
-
Solution: Optimize the gradient steepness and the organic solvent content in the mobile phase to improve peak shape and resolution.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol is a general guideline for the preparation of plasma samples for LC-MS/MS analysis.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration will depend on the expected endogenous L-Citrulline levels and instrument sensitivity) to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for analysis.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), then ramp down to a lower percentage to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Citrulline: 176.1 → 159.1, 176.1 → 70.1
-
This compound: 183.1 → 166.1, 180 → 74
-
-
Instrument Parameters: Optimize desolvation temperature, gas flow rates, cone voltage, and collision energy for maximum signal intensity.
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for L-Citrulline and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-Citrulline | 176.1 | 159.1 | 0.1 | 25 | 12 |
| 176.1 | 70.1 | 0.1 | 25 | 20 | |
| This compound | 183.1 | 166.1 | 0.1 | 25 | 12 |
| 180.0 | 74.0 | 0.1 | 25 | 22 |
Note: The values in this table are examples and should be optimized for the specific mass spectrometer being used.
Visualizations
L-Citrulline Metabolic Pathways
L-Citrulline is a key intermediate in two major metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Cycle. Understanding these pathways can provide context for studies involving this compound as a tracer.
Caption: Key metabolic pathways involving L-Citrulline.
Experimental Workflow for this compound Quantification
This diagram illustrates the typical workflow for quantifying L-Citrulline in biological samples using this compound as an internal standard.
Caption: LC-MS/MS workflow for L-Citrulline analysis.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical flow for troubleshooting low signal intensity of this compound.
References
Sample extraction and clean-up protocols for L-Citrulline-d7 analysis
Welcome to the technical support center for L-Citrulline-d7 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with sample extraction and clean-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical workflows.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the extraction and analysis of this compound from biological matrices.
Q1: What are the most common causes of low recovery for this compound during sample preparation?
A1: Low recovery of this compound, a polar amino acid, is a frequent challenge. The primary causes include:
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Suboptimal Protein Precipitation: Incomplete protein removal can lead to analyte trapping within the protein pellet. The choice of precipitation solvent and its ratio to the sample are critical. Acetonitrile is commonly used for protein precipitation.[1][2]
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Inefficient Solid-Phase Extraction (SPE): Incorrect selection of the SPE cartridge type, inadequate conditioning and equilibration, or an unsuitable elution solvent can result in poor analyte retention or elution. For amino acids like citrulline, cation exchange cartridges (e.g., SCX, MCX) are often effective.[3][4][5]
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Analyte Loss During Evaporation: If a solvent evaporation step is employed, prolonged exposure to high temperatures can lead to degradation. It is crucial to dry samples under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
pH-Related Issues: The pH of the sample and solvents can significantly impact the ionization state of L-Citrulline and its interaction with SPE sorbents. Acidifying the sample can improve binding to cation exchange media.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy of quantification. To mitigate these effects:
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Effective Sample Clean-up: A robust sample preparation method is the first line of defense. Protein precipitation followed by SPE is a common strategy to remove interfering phospholipids and other matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard for the quantification of endogenous L-Citrulline, as it co-elutes and experiences similar matrix effects.
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Chromatographic Separation: Optimizing the liquid chromatography method to separate L-Citrulline from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar analytes like citrulline as it can provide better retention and separation from early-eluting interferences.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
Q3: I am observing high variability between replicate injections. What could be the cause?
A3: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that each sample is treated identically during extraction and clean-up. This includes precise pipetting, consistent vortexing times, and uniform incubation periods.
-
Autosampler Issues: Check for air bubbles in the syringe, proper vial seating, and correct injection volume.
-
LC System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to variable retention times and peak areas.
-
Sample Stability: L-Citrulline may not be stable in certain matrices or under specific storage conditions for extended periods. It is recommended to process samples as quickly as possible or store them at -80°C.
Q4: Which sample extraction method is most suitable for this compound analysis in plasma?
A4: The optimal method depends on the required level of cleanliness and the complexity of the matrix. Here are two commonly used and effective methods:
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Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. It involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. While quick, it may result in less clean extracts compared to SPE.
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Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up by selectively isolating the analyte. For L-Citrulline, a cation exchange mechanism is typically employed. This method is more time-consuming but can significantly reduce matrix effects and improve sensitivity.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for this compound analysis in plasma.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Ice-cold acetonitrile (AcN)
-
Vortex mixer
-
Centrifuge capable of 16,000 x g
-
Autosampler vials
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 50 µL of 0.1 M HCl and vortex mix.
-
Add 1 mL of ice-cold acetonitrile/water (9:1 v/v).
-
Vortex mix the solution vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 16,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange
This protocol utilizes a strong cation exchange (SCX) sorbent for a more rigorous clean-up of plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Protein precipitation solvent (e.g., Methanol)
-
SCX SPE cartridges (e.g., 10 mg/1 mL)
-
Methanol
-
Water with 1% formic acid
-
5% Ammonium hydroxide in methanol
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample collection tubes
Procedure:
-
Protein Precipitation: Precipitate proteins from the plasma sample using a suitable solvent like methanol as described in the PPT protocol. After centrifugation, collect the supernatant.
-
Sample Acidification: Dilute the supernatant 1:1 with 1% formic acid in water to ensure the sample is acidic for optimal binding to the SCX sorbent.
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 equivalent of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 equivalent of water containing 1% formic acid.
-
Sample Loading: Slowly load the acidified sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 equivalent of methanol containing 1% formic acid to remove neutral and acidic interferences.
-
Elution: Elute the this compound and endogenous L-Citrulline from the cartridge with 1 equivalent of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Common Solvents for Protein Precipitation
| Solvent | Typical Sample:Solvent Ratio (v/v) | Advantages | Disadvantages |
| Acetonitrile | 1:4 to 1:10 | Efficient protein removal, compatible with reversed-phase and HILIC chromatography. | May not efficiently precipitate all proteins. |
| Methanol | 1:4 | Good for polar metabolites, can be used in combination with other solvents. | May result in less complete protein precipitation compared to acetonitrile. |
| Methanol/Ethanol (1:1 v/v) | 1:4 | Can provide a broader extraction of metabolites. | Solvent composition needs to be carefully controlled. |
Table 2: Overview of Solid-Phase Extraction Sorbents for Amino Acid Analysis
| SPE Sorbent Type | Mechanism | Recommended For | Elution Conditions | Recovery Rates |
| Strong Cation Exchange (SCX) | Ion exchange | Basic and neutral amino acids | Basic solution (e.g., 5% NH4OH in MeOH) | Generally high (75-99%) |
| Mixed-Mode Cation Exchange (MCX) | Ion exchange and reversed-phase | Broad range of amino acids | Stepwise elution with different solvents | High (80-98%) |
| Weak Cation Exchange (WCX) | Ion exchange | Strong basic compounds | Acidic or high salt concentration buffer | Variable, depends on analyte pKa |
| Hydrophilic-Lipophilic Balanced (HLB) | Reversed-phase | Broad range of compounds | Organic solvents (e.g., Methanol, Acetonitrile) | Variable for highly polar analytes |
Mandatory Visualization
// Connections Plasma -> Add_IS [color="#34A853"]; Add_IS -> Add_Solvent [color="#34A853"]; Add_Solvent -> Vortex [color="#34A853"]; Vortex -> Centrifuge_PPT [color="#34A853"]; Centrifuge_PPT -> Supernatant [color="#34A853"]; Supernatant -> Load [label="Proceed to SPE", color="#EA4335"]; Supernatant -> Evaporate [label="Direct to Evaporation", color="#FBBC05", style=dashed]; Condition -> Equilibrate [style=invis]; Equilibrate -> Load [style=invis]; Load -> Wash [color="#4285F4"]; Wash -> Elute [color="#4285F4"]; Elute -> Evaporate [color="#4285F4"]; Evaporate -> Reconstitute [color="#34A853"]; Reconstitute -> Analysis [color="#34A853"]; } caption: "General workflow for this compound sample preparation."
References
- 1. nvkc.nl [nvkc.nl]
- 2. bevital.no [bevital.no]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
Impact of different derivatization agents on L-Citrulline-d7 stability
Welcome to the technical support center for L-Citrulline-d7 derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and application of derivatization agents for the quantitative analysis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and accurate measurement of your deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: L-Citrulline, and its deuterated analog this compound, lack strong chromophores or fluorophores, making them difficult to detect with high sensitivity using common analytical techniques like UV or fluorescence detection in HPLC.[1] Derivatization chemically modifies the molecule to attach a UV-absorbing or fluorescent tag, enhancing its detectability. For gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of the amino acid.[2]
Q2: Which derivatization agent is best for my application?
A2: The choice of derivatization agent depends on your analytical method (HPLC or GC-MS), the required sensitivity, and the sample matrix.
-
For HPLC with fluorescence detection: o-Phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are common choices. OPA reacts quickly with primary amines, but the derivatives can be unstable.[3][4] FMOC-Cl reacts with both primary and secondary amines to form highly stable and fluorescent derivatives.[1]
-
For HPLC with UV detection: Phenylisothiocyanate (PITC) is a suitable option, forming stable PTC-amino acid derivatives that can be detected at 254 nm.
-
For GC-MS analysis: Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are used to increase volatility. Another approach involves esterification followed by acylation with reagents like pentafluoropropionic anhydride (PFPA).
Q3: Can the derivatization process affect the stability of this compound?
A3: Yes, the derivatization conditions can potentially impact the stability of this compound. Harsh acidic or basic conditions, as well as high temperatures, could theoretically lead to deuterium-hydrogen exchange on the molecule, compromising its use as an internal standard. Additionally, certain derivatization procedures, particularly under acidic conditions, can cause the conversion of citrulline to ornithine. It is crucial to follow optimized protocols and to validate the stability of the internal standard under your specific experimental conditions. The choice of derivatization agent and method plays a significant role in ensuring the integrity of the deuterated analyte.
Q4: What are the common causes of poor peak shape (e.g., splitting or tailing) in my chromatogram?
A4: Poor peak shape for derivatized amino acids can be caused by several factors, including column overload, contamination of the column or mobile phase, inappropriate mobile phase pH, or poor sample solubility. To troubleshoot, you can try diluting your sample, flushing the column with a strong solvent, ensuring the mobile phase pH is optimal for your column and derivative, and confirming your sample is fully dissolved before injection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound derivative | Incomplete derivatization reaction. | - Ensure the pH of the reaction mixture is optimal for the chosen reagent (e.g., alkaline for OPA, FMOC-Cl, PITC).- Use fresh, high-quality derivatization reagent, as some are sensitive to moisture and can degrade over time.- Check that the molar excess of the derivatization reagent is sufficient. |
| Degradation of the derivative. | - OPA derivatives are known to be unstable; analyze samples immediately after derivatization.- For FMOC-Cl, ensure the reaction is properly quenched to form stable derivatives. | |
| Incorrect detection wavelength. | - Verify the excitation and emission wavelengths for fluorescent derivatives (e.g., OPA, FMOC-Cl) or the UV wavelength for UV-absorbing derivatives (e.g., PITC). | |
| Interfering peaks in the chromatogram | Excess derivatization reagent or by-products. | - Quench the reaction with a specific reagent (e.g., an amino-containing compound for FMOC-Cl) to consume excess derivatizing agent.- For PITC, excess reagent is volatile and can be removed by vacuum evaporation.- Optimize the chromatographic gradient to separate the analyte peak from interferences. |
| Contamination from sample matrix or reagents. | - Prepare fresh buffers and mobile phases.- Use high-purity solvents and reagents.- Incorporate a sample clean-up step (e.g., solid-phase extraction) if the matrix is complex. | |
| Inconsistent peak areas for this compound | Variability in the derivatization reaction. | - Precisely control reaction time, temperature, and pH.- Use an autosampler for automated and consistent derivatization. |
| Instability of the internal standard. | - Investigate potential deuterium-hydrogen exchange by analyzing a derivatized standard over time.- For GC-MS, be aware that acidic esterification can convert citrulline to ornithine; consider alternative derivatization sequences. | |
| Peak splitting or tailing | Chromatographic issues. | - Dilute the sample to avoid column overload.- Ensure the sample is fully dissolved in the mobile phase.- Check for column contamination and flush if necessary.- Optimize the mobile phase pH. |
Impact of Derivatization Agents on this compound Stability: A Comparative Overview
The stability of this compound during derivatization is critical for its function as an internal standard. The following table summarizes the characteristics of common derivatization agents and their potential impact on the stability of the analyte.
| Derivatization Agent | Analytical Method | Derivative Stability | Potential Impact on this compound Stability | Key Considerations |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Low; requires immediate analysis. | The reaction is rapid and occurs under mild alkaline conditions, minimizing the risk of deuterium exchange. | Only reacts with primary amines. The instability of the derivative is a major drawback. |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | HPLC-Fluorescence/UV | High; derivatives are stable for extended periods. | The reaction is performed under alkaline conditions. While generally stable, the potential for deuterium exchange under prolonged exposure to high pH should be considered. | Reacts with both primary and secondary amines. Excess reagent must be quenched to avoid interference. |
| Phenylisothiocyanate (PITC) | HPLC-UV | High; PTC-derivatives are stable. | The reaction occurs under alkaline conditions. The subsequent steps involving vacuum evaporation are unlikely to affect the deuterium labeling. | Sample preparation can be more complex compared to other agents. |
| Silylation Reagents (e.g., MTBSTFA) | GC-MS | Derivatives are stable under anhydrous conditions. | The derivatization is typically performed under non-aqueous and relatively mild temperature conditions, which is favorable for maintaining the integrity of the deuterated label. | Requires anhydrous conditions as silylating agents are moisture-sensitive. |
| Acylation/Esterification (e.g., PFPA) | GC-MS | Stable derivatives. | Acidic esterification steps can cause the conversion of the citrulline carbamide group to ornithine, which would affect quantification. Reversing the order of derivatization (acylation then esterification) may mitigate this. | The stability of the core L-Citrulline structure is a concern under certain reaction sequences. |
Experimental Protocols
Protocol 1: Derivatization of this compound with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
This protocol is adapted for pre-column derivatization for HPLC analysis.
Reagents:
-
This compound standard solution
-
Borate buffer (0.4 M, pH 9.2)
-
FMOC-Cl solution (4 mM in acetonitrile, prepare fresh)
-
Quenching solution (e.g., 75 mM tyramine)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
Procedure:
-
In a reaction vial, mix 150 µL of borate buffer with your this compound standard or sample.
-
Add 300 µL of the freshly prepared FMOC-Cl solution.
-
Vortex the mixture for 1 minute at room temperature.
-
After 1 minute, add 20 µL of the quenching solution to react with the excess FMOC-Cl.
-
Vortex again for 1 minute.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Derivatization of this compound with o-Phthalaldehyde (OPA)
This protocol is for automated pre-column derivatization for HPLC with fluorescence detection.
Reagents:
-
This compound standard solution
-
Borate buffer (0.4 M, pH 10.0)
-
OPA reagent solution (dissolve 10 mg OPA in 0.5 mL methanol, add 2 mL borate buffer and 30 µL 2-mercaptoethanol)
Procedure:
-
Use an autosampler capable of automated derivatization.
-
In a sample vial, place your this compound standard or sample.
-
The autosampler will aspirate a defined volume of the OPA reagent and mix it with the sample in the vial or in the injection loop. A 1:1 ratio of sample to reagent is common.
-
Allow a short reaction time (typically 1-2 minutes) at room temperature.
-
Immediately inject the derivatized sample onto the HPLC column.
Protocol 3: Derivatization of this compound with Phenylisothiocyanate (PITC)
This protocol is for pre-column derivatization for HPLC-UV analysis.
Reagents:
-
This compound standard solution (dried)
-
Coupling solution (Acetonitrile:Pyridine:Triethylamine:Water, 10:5:2:3 v/v/v/v)
-
PITC reagent
-
Analysis solvent (e.g., 0.05 M ammonium acetate)
Procedure:
-
Evaporate the this compound standard or sample to dryness in a reaction tube.
-
Dissolve the dried residue in 100 µL of the coupling solution.
-
Add 5 µL of PITC.
-
Allow the reaction to proceed for 5-20 minutes at room temperature.
-
Evaporate the sample to dryness under high vacuum to remove excess PITC and coupling solution.
-
Reconstitute the PTC-derivatized sample in a suitable analysis solvent for injection into the HPLC.
Visualizations
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating Analytical Methods for L-Citrulline: A Comparative Guide to Utilizing L-Citrulline-d7 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of L-Citrulline, a key amino acid in various metabolic pathways, is paramount. This guide provides a comparative analysis of analytical methods, focusing on the validation of a robust UPLC-MS/MS method utilizing the stable isotope-labeled internal standard, L-Citrulline-d7. Experimental data and detailed protocols are presented to support the objective comparison of available alternatives.
L-Citrulline is a non-proteinogenic amino acid central to three major metabolic pathways: the urea cycle, the nitric oxide (NO) pathway, and the de novo synthesis of arginine.[1][2] Its accurate measurement in biological matrices is crucial for diagnosing and monitoring various pathological conditions. This guide focuses on the validation of analytical methods for L-Citrulline, with a particular emphasis on the use of this compound as an internal standard to ensure high accuracy and precision.
Comparative Analysis of Analytical Methods
Several methods exist for the quantification of L-Citrulline in biological samples, each with its own advantages and limitations. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most common techniques. While HPLC-based methods can be reliable, they often require a derivatization step to enhance sensitivity and selectivity.[3] In contrast, LC-MS/MS methods, particularly when coupled with a stable isotope-labeled internal standard like this compound, offer superior specificity, sensitivity, and a simpler sample preparation workflow.[4][5]
The use of an internal standard that is structurally and chemically similar to the analyte is critical for correcting for variations in sample preparation and instrument response. This compound, a deuterated form of L-Citrulline, co-elutes with the endogenous analyte and experiences similar ionization efficiency, making it an ideal internal standard for LC-MS/MS analysis.
Below is a comparison of key performance parameters for different analytical approaches.
| Method | Internal Standard | Sample Preparation | Linearity (µmol/L) | Precision (CV%) | Recovery (%) | Reference |
| UPLC-MS/MS | This compound | Protein precipitation | 0.3 - 2000 | < 3.9 (inter-day) | 98.0 - 100.3 | |
| UPLC-MS/MS | D7-citrulline | Protein precipitation | 10 - 2000 | < 5-10 | Excellent | |
| LC-MS/MS | D4-CIT | Protein precipitation | Not specified | < 15 (intra- and inter-day) | Not specified | |
| HPLC-Fluorescence | Not specified | Derivatization | Not specified | 4.7 (within-day), 6.5 (between-day) | 92 - 95.6 | |
| LC-MS | D7-ADMA | Derivatization | 1.08 - (not specified) | Not specified | Not specified |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This method, adapted from validated protocols, provides rapid and robust quantification of L-Citrulline in plasma.
a. Sample Preparation:
-
To 10 µL of plasma, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of acetonitrile/water (9:1, v/v) containing 0.2 mg/L of this compound.
-
Vortex mix the solution.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Chromatographic Conditions:
-
System: Waters ACQUITY Ultra Performance LC system
-
Column: HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.5% acetic acid and 0.025% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid
-
Gradient: A gradient from 90% B to 55% B over 2.5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.60 mL/min
-
Injection Volume: 10 µL
c. Mass Spectrometry Parameters:
-
System: Waters TQD tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Transitions:
-
L-Citrulline: m/z 176 → 70 (quantitation), 176 → 113 (confirmation)
-
This compound: m/z 180 → 74 (quantitation)
-
-
Cone Voltage: 20.0 V
-
Collision Energy: 22 eV for 176→70 and 180→74, 15 eV for 176→113
Alternative Method: HPLC with Pre-column Derivatization
For laboratories without access to LC-MS/MS, an HPLC method with fluorescence detection can be employed, though it requires a derivatization step.
a. Sample Preparation:
-
Protein precipitation of the plasma sample.
-
Derivatization of amino acids with a fluorescent tag (e.g., 9-fluorenylmethylchloroformate).
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., core-shell or monolithic).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Visualizing L-Citrulline's Metabolic Role and Analytical Workflow
To better understand the significance of L-Citrulline and the analytical process, the following diagrams illustrate its metabolic pathways and the experimental workflow for its quantification.
Caption: Metabolic pathways involving L-Citrulline.
References
- 1. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. nvkc.nl [nvkc.nl]
- 5. bevital.no [bevital.no]
A Comparative Guide to L-Citrulline-d7 and 13C-labeled L-Citrulline as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. L-Citrulline, a key amino acid in the urea cycle and nitric oxide pathway, is frequently studied using its isotopically labeled analogues. This guide provides an objective comparison of two commonly used tracers, L-Citrulline-d7 and 13C-labeled L-Citrulline, to aid researchers in selecting the optimal tracer for their experimental needs. This comparison is based on the inherent properties of deuterium and carbon-13 isotopes and supported by data from mass spectrometry-based analyses.
Principles of Isotopic Tracing with L-Citrulline
Stable isotope tracers, such as this compound and 13C-labeled L-Citrulline, contain heavier isotopes of elements that can be distinguished from their naturally abundant, lighter counterparts by mass spectrometry.[1][2] By introducing these labeled compounds into a biological system, researchers can track their incorporation into various metabolic pathways, providing dynamic information about metabolic fluxes that cannot be obtained from concentration measurements alone.[3] The choice between a deuterium-labeled and a carbon-13-labeled tracer can significantly impact the experimental outcome and data interpretation.
Data Presentation: A Comparative Analysis
The selection of a tracer often depends on the specific research question, the analytical method employed, and potential confounding factors. Below is a summary of the key characteristics and performance metrics of this compound and 13C-labeled L-Citrulline.
| Feature | This compound | 13C-labeled L-Citrulline | Rationale & Implications for Metabolic Studies |
| Isotopic Stability | Variable. Deuterium atoms, particularly those on heteroatoms, can be prone to back-exchange with hydrogen atoms from the surrounding environment (e.g., water).[4] | High. Carbon-13 atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under physiological conditions.[4] | 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, minimizing the risk of label loss and ensuring more accurate quantification of metabolic flux. |
| Kinetic Isotope Effect (KIE) | Possible. The C-D bond is stronger than the C-H bond, which can lead to slower enzymatic reactions. This may alter the metabolic fate of the tracer compared to the unlabeled endogenous molecule. | Negligible. The difference in bond strength between 12C-12C and 13C-12C is much smaller than that between C-H and C-D, resulting in minimal to no kinetic isotope effect. | For studies requiring the tracer to behave as closely as possible to the endogenous compound, 13C-labeled L-Citrulline is the preferred choice to avoid potential bias in metabolic rate measurements. |
| Chromatographic Co-elution | Potential for slight retention time shifts compared to the unlabeled analyte in some chromatographic systems. | Excellent. The physicochemical properties of 13C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring co-elution in chromatographic separations. | Co-elution is critical for accurate quantification using the isotope dilution method, as it ensures that the analyte and internal standard experience the same matrix effects. |
| Mass Spectrometric Detection | Can provide a significant mass shift, moving the tracer's signal away from the natural isotope cluster of the unlabeled analyte. | Provides a clear and predictable mass shift based on the number of 13C atoms incorporated. | Both tracers are readily detectable by mass spectrometry. The choice may depend on the specific instrumentation and potential for isobaric interferences. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthetic routes. | The choice may be influenced by budget constraints, but the potential for more robust and accurate data with 13C-labeled tracers often justifies the higher cost. |
Experimental Protocols
The following is a generalized protocol for a stable isotope tracer study using either this compound or 13C-labeled L-Citrulline, followed by LC-MS/MS analysis. This protocol is a composite based on methodologies described in the literature and should be optimized for specific experimental conditions.
Objective: To determine the rate of appearance of L-Citrulline in plasma.
Materials:
-
This compound or 13C-labeled L-Citrulline (as tracer)
-
Internal Standard (e.g., a different isotopologue of L-Citrulline not used as the tracer)
-
Sterile saline for tracer infusion
-
Animal model or human subjects
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Protein precipitation solution (e.g., 5% sulfosalicylic acid or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Tracer Preparation and Infusion:
-
Prepare a sterile solution of the L-Citrulline tracer in saline at a known concentration.
-
After collecting a baseline blood sample to determine background isotopic enrichment, administer a primed-continuous infusion of the tracer. A bolus dose (prime) is given to rapidly achieve isotopic steady state, followed by a continuous infusion to maintain it.
-
-
Blood Sampling:
-
Collect arterial or venous blood samples at predetermined time points during the infusion. For steady-state analysis, samples are typically collected after an equilibration period.
-
-
Sample Processing:
-
Immediately place blood samples on ice and centrifuge to separate plasma.
-
Deproteinize the plasma by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile or an equal volume of 5% sulfosalicylic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the amino acids using a suitable column, such as a HILIC column for polar compounds. An isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.5% acetic acid and 0.025% trifluoroacetic acid) is commonly used.
-
Mass Spectrometry: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor-to-product ion transition (e.g., m/z 183 -> 166, depending on the specific d7 labeling pattern).
-
13C-labeled L-Citrulline: Monitor the appropriate precursor-to-product ion transition (e.g., for ureido-13C L-Citrulline, m/z 177 -> 160).
-
Unlabeled L-Citrulline: m/z 176 -> 159.
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
-
-
-
Data Analysis:
-
Calculate the isotopic enrichment of L-Citrulline in each sample by determining the ratio of the peak area of the tracer to the peak area of the unlabeled L-Citrulline.
-
Calculate the rate of appearance (Ra) of L-Citrulline using appropriate steady-state equations.
-
Mandatory Visualization
The following diagrams illustrate key metabolic pathways involving L-Citrulline and a typical experimental workflow for a stable isotope tracer study.
References
L-Citrulline-d7 vs. Unlabeled L-Citrulline: A Comparison Guide for Calibration Curve Accuracy in Bioanalysis
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in L-Citrulline quantification, the choice of calibration strategy is paramount. This guide provides a detailed comparison between using a stable isotope-labeled internal standard, L-Citrulline-d7, and an external standard method with unlabeled L-Citrulline for generating calibration curves. The evidence strongly supports the use of this compound for enhanced precision and accuracy in bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This approach, known as stable isotope dilution analysis, is widely recognized for its ability to compensate for variations that can occur during sample preparation and analysis, ultimately leading to more accurate and precise results.[3]
Superiority of Internal Standardization with this compound
An internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by a difference in mass. This compound, being the deuterium-labeled form of L-Citrulline, is an ideal internal standard as it co-elutes with the unlabeled L-Citrulline and exhibits similar ionization efficiency in the mass spectrometer.[3] This allows it to effectively account for any sample loss during extraction, as well as correct for matrix effects and fluctuations in instrument response.
In contrast, the external standard method relies on a calibration curve generated from a series of standards prepared separately from the biological samples. This method is more susceptible to errors arising from sample preparation inconsistencies and matrix-induced signal suppression or enhancement, which can compromise the accuracy of the final concentration determination.
Comparative Analysis of Calibration Methods
The following tables summarize the performance characteristics of bioanalytical methods for L-Citrulline quantification, highlighting the advantages of using a stable isotope-labeled internal standard like this compound.
| Parameter | This compound (Internal Standard) | Unlabeled L-Citrulline (External Standard) | Reference |
| Linearity (R²) | Typically ≥ 0.99 | Can be ≥ 0.99, but more susceptible to matrix effects | [3] |
| Intra-day Accuracy | 91.3% - 105.8% | 96.36% - 102.43% (in less complex matrices) | |
| Inter-day Accuracy | 97.4% - 100.3% | 96.36% - 102.43% (in less complex matrices) | |
| Intra-day Precision (%RSD) | < 14.0% | < 2% (in less complex matrices) | |
| Inter-day Precision (%RSD) | < 12.4% | < 2% (in less complex matrices) | |
| Recovery | Consistent across concentration levels (e.g., 85.8% for citrulline, 91.5% for its internal standard) | Can be more variable depending on matrix complexity |
Experimental Protocols
Method 1: L-Citrulline Quantification using this compound Internal Standard (LC-MS/MS)
This protocol describes a typical workflow for the accurate quantification of L-Citrulline in plasma using this compound as an internal standard.
1. Sample Preparation:
- To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration is optimized based on the expected endogenous L-Citrulline levels).
- Vortex mix for 10 seconds.
- Precipitate proteins by adding 200 µL of methanol.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar analytes like L-Citrulline.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid) is typically employed.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
- MRM Transitions:
- L-Citrulline: m/z 176.1 → 159.1
- This compound: m/z 183.1 → 166.1
3. Calibration Curve and Quantification:
- A calibration curve is constructed by plotting the ratio of the peak area of L-Citrulline to the peak area of this compound against the concentration of the L-Citrulline standards.
- The concentration of L-Citrulline in the unknown samples is then calculated from the regression equation of the calibration curve.
Method 2: L-Citrulline Quantification using Unlabeled L-Citrulline External Standard (HPLC-UV)
This protocol outlines a general procedure for quantifying L-Citrulline using an external standard method, which is more common with HPLC-UV analysis where a suitable internal standard that does not interfere with the derivatization process can be challenging to find.
1. Sample Preparation and Derivatization:
- To 50 µL of plasma sample, add a protein precipitation agent (e.g., methanol or acetonitrile) and centrifuge.
- The supernatant is collected and may require further cleanup using solid-phase extraction (SPE).
- Since L-Citrulline lacks a strong chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is necessary for UV detection.
2. HPLC-UV Analysis:
- Chromatographic Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is employed.
- Detection: UV detection is performed at the wavelength corresponding to the maximum absorbance of the derivatized L-Citrulline.
3. Calibration Curve and Quantification:
- A calibration curve is generated by plotting the peak area of the derivatized L-Citrulline standards against their known concentrations.
- The concentration of L-Citrulline in the derivatized samples is determined by interpolating their peak areas on the calibration curve.
L-Citrulline Metabolic Pathways
L-Citrulline is a key intermediate in two crucial metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis pathway. Understanding these pathways is essential for interpreting the biological significance of L-Citrulline measurements.
Caption: Metabolic pathways involving L-Citrulline.
Conclusion
For researchers and professionals in drug development, achieving the highest quality data is non-negotiable. The experimental evidence and established best practices in bioanalysis overwhelmingly support the use of this compound as an internal standard for the quantification of L-Citrulline. This approach significantly enhances the accuracy, precision, and reliability of the results by effectively mitigating the variability inherent in sample preparation and instrumental analysis. While external standard methods can be employed, they are more prone to inaccuracies, especially when dealing with complex biological matrices. Therefore, for definitive and robust L-Citrulline quantification, the adoption of a stable isotope dilution method with this compound is strongly recommended.
References
- 1. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LC-MS/MS and GC-MS Methods for L-Citrulline Quantification Using L-Citrulline-d7
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating Analytical Methods for L-Citrulline Quantification.
In the realm of biomedical research and drug development, the accurate quantification of amino acids such as L-Citrulline is paramount. L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for the synthesis of L-arginine, which in turn is a substrate for nitric oxide production.[1][2][3] Its concentration in biological fluids is a valuable biomarker for various physiological and pathological conditions. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of L-Citrulline, utilizing L-Citrulline-d7 as an internal standard to ensure accuracy and precision.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the analysis of L-Citrulline using LC-MS/MS and GC-MS with this compound as the internal standard. This data has been compiled from various validated methods to provide a comparative overview.
| Performance Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µM | 1 µM |
| Intra-day Precision (%CV) | <5% | <10% |
| Inter-day Precision (%CV) | <10% | <15% |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Sample Volume | ~10-50 µL | ~100-200 µL |
| Derivatization Required | No | Yes |
| Analysis Time per Sample | ~5-10 minutes | ~15-20 minutes |
Experimental Workflows
A critical aspect of method validation is a clear and reproducible experimental workflow. The following diagram illustrates the key steps involved in the cross-validation of LC-MS/MS and GC-MS methods for L-Citrulline analysis.
Key Metabolic Pathways of L-Citrulline
Understanding the biological context of L-Citrulline is crucial for interpreting analytical results. L-Citrulline is a central molecule in several metabolic pathways, most notably the urea cycle and the nitric oxide pathway.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed protocols for the quantification of L-Citrulline in plasma using LC-MS/MS and GC-MS.
LC-MS/MS Method for L-Citrulline Quantification
This method is adapted from established protocols for the rapid and sensitive quantification of L-Citrulline in plasma.[4][5]
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 50 µM in water).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 85% B, hold for 1 minute, then decrease to 20% B over 3 minutes, hold for 1 minute, and return to 85% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
L-Citrulline: m/z 176.1 → 159.1
-
This compound: m/z 183.1 → 166.1
-
GC-MS Method for L-Citrulline Quantification
This protocol involves derivatization to increase the volatility of L-Citrulline for gas chromatography.
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 20 µL of this compound internal standard (e.g., 50 µM in water).
-
Add 300 µL of acetone to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a glass tube and evaporate to dryness under nitrogen.
-
Esterification: Add 100 µL of 3N HCl in n-butanol and heat at 65°C for 20 minutes. Evaporate the reagent.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 65°C for 30 minutes. Evaporate the reagents.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example for PFP derivatives):
-
L-Citrulline derivative: m/z 448
-
This compound derivative: m/z 455
-
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of L-Citrulline in biological matrices, with the use of this compound as an internal standard ensuring high accuracy. LC-MS/MS offers the advantages of higher throughput, lower sample volume requirements, and no need for derivatization, making it well-suited for large-scale clinical and research studies. GC-MS, while requiring a more involved sample preparation process including derivatization, remains a powerful and highly specific technique. The choice between these two methods will ultimately depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desired level of analytical detail. This guide provides the foundational information for researchers to make an informed decision and to properly validate their chosen method for accurate and reproducible L-Citrulline quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. L-citrulline: What You Should Know [healthline.com]
- 3. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvkc.nl [nvkc.nl]
- 5. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Performance of L-Citrulline Quantification Utilizing L-Citrulline-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of L-Citrulline in biological matrices, with a specific focus on methods employing L-Citrulline-d7 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantification by mass spectrometry. This document summarizes key performance data from various studies and provides detailed experimental protocols to assist researchers in selecting and implementing robust analytical methods.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different UPLC-MS/MS methods for the quantification of L-Citrulline in human plasma, each utilizing a deuterated internal standard. This data, compiled from separate publications, allows for a comparative assessment of key validation parameters such as linearity, precision, and recovery.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µmol/L) | 0.3 - 2000 | 0 - 1000 | Not Specified |
| **Correlation Coefficient (R²) ** | > 0.999 | > 0.9999[1] | Not Specified |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.3 | 0.240[1] | Not Specified |
| Intra-day Precision (CV%) | < 3.9% | < 3.40%[1] | < 5.0% |
| Inter-day Precision (CV%) | < 3.9%[2] | < 7.2%[1] | 2.0 - 4.2% |
| Recovery (%) | 98.0 - 100.3% | 86.22 - 118.9% | Not Specified |
| Internal Standard | This compound | Not Specified | L-Citrulline-d4 |
Experimental Protocols
The methodologies outlined below are based on established protocols for the quantification of L-Citrulline in plasma using UPLC-MS/MS with a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 10 µL of plasma, add 50 µL of 0.1 mol/L HCl.
-
Add 1 mL of a 9:1 (v/v) acetonitrile/water mixture containing the internal standard, this compound, at a concentration of 0.2 mg/L.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography (UPLC)
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.45 mL/min (unless otherwise specified in the gradient)
-
Injection Volume: 10 µL (full loop)
-
Gradient Program:
-
Initial: 90% B
-
0 - 2.5 min: Gradient to 55% B
-
2.5 - 3.5 min: 2% B
-
3.5 - 4.9 min: Return to 90% B at 0.60 mL/min
-
4.9 - 5.0 min: 90% B
-
Mass Spectrometry (Tandem MS)
-
System: Waters Quattro Premier XE tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
L-Citrulline: m/z 176 → 70 (quantification), 176 → 113 (confirmation)
-
This compound (IS): m/z 180 → 74
-
-
Source Temperature: 130 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates:
-
Nebulizing Gas (Nitrogen): 100 L/h
-
Desolvation Gas (Nitrogen): 1000 L/h
-
-
Collision Gas (Argon): Pressure around 3 x 10⁻³ mbar
Signaling Pathway and Experimental Workflow
The accurate quantification of L-Citrulline is critical for studying its role in various biological pathways, most notably the Nitric Oxide (NO) and Urea cycles. L-Citrulline is a precursor for L-Arginine, which is subsequently converted to NO, a key signaling molecule in vasodilation and blood flow regulation.
Caption: L-Citrulline metabolism in the Urea and Nitric Oxide cycles.
The experimental workflow for a typical bioanalytical study involving L-Citrulline quantification is depicted below. This process ensures sample integrity and data quality from collection to final analysis.
Caption: Bioanalytical workflow for L-Citrulline quantification.
References
Evaluating the Isotopic Purity of L-Citrulline-d7 from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the accuracy and reliability of experimental data are paramount. L-Citrulline-d7, a deuterated analog of L-Citrulline, is a critical internal standard for mass spectrometry-based quantification in various studies. The isotopic purity of this standard directly impacts the precision of analytical measurements. This guide provides an objective comparison of this compound from different suppliers, supported by experimental protocols for evaluating isotopic purity.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium, relative to the naturally occurring isotopes.[1] High isotopic purity ensures that the internal standard has a distinct and consistent mass-to-charge ratio, minimizing interference from unlabeled or partially labeled species and leading to more accurate and reproducible quantification of the target analyte, L-Citrulline. Even minor deviations in isotopic labeling can introduce significant errors in pharmacokinetic and metabolic studies.[1]
Comparative Analysis of this compound Suppliers
The isotopic purity of this compound can vary between suppliers and even between different batches from the same supplier. Below is a summary of the stated isotopic purity from various suppliers based on publicly available information. It is crucial to note that a Certificate of Analysis (CoA) with batch-specific purity data should always be requested from the supplier before purchase.
| Supplier | Stated Isotopic Purity/Enrichment |
| MedchemExpress | 98.8% (for a specific batch)[2] |
| IsoSciences | >98%[3] |
| Achemtek | 98+%[4] |
| Eurisotop | 98% |
| Simson Pharma | Provides a Certificate of Analysis upon request |
Note: The data presented above is for illustrative purposes and may not reflect the most current product specifications. Researchers should always consult the supplier's documentation for the most up-to-date information.
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Based Method
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for assessing isotopic purity. The method relies on the mass difference between the deuterated and non-deuterated forms of the molecule.
Protocol:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol/water) to a known concentration.
-
LC Separation: Inject the sample into an LC system to chromatographically separate the this compound from any potential impurities.
-
MS Analysis: Infuse the eluent into a high-resolution mass spectrometer. Acquire full-scan mass spectra in the region of the molecular ion of this compound.
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated (d7), and the unlabeled (d0) L-Citrulline.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d7) / (Area(d0) + Area(d1) + ... + Area(d7))] x 100
-
A strategy for evaluating isotopic enrichment involves recording the full scan MS, extracting and integrating isotopic ions, and then calculating the isotopic enrichment of the desired labeled compounds. Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes of labeled compounds, allowing for more accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, can be used to determine the degree and position of deuteration.
Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions where protons have been replaced by deuterium indicates successful labeling. Residual proton signals can be integrated to quantify the amount of non-deuterated species.
-
²H NMR Analysis: Acquire a ²H NMR spectrum. The signals in the ²H spectrum correspond to the deuterated positions in the molecule. The relative integrals of these signals can be used to confirm the deuteration pattern and assess purity.
-
Data Analysis: The isotopic purity is calculated by comparing the integrals of the residual proton signals to the integrals of a known internal standard or to the signals of the remaining protons in the molecule.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the workflow for determining isotopic purity.
Caption: Experimental workflow for isotopic purity determination.
Conclusion
The isotopic purity of this compound is a critical factor for ensuring the accuracy of quantitative bioanalytical methods. While several suppliers offer high-purity this compound, it is essential for researchers to independently verify the isotopic enrichment using reliable analytical techniques such as high-resolution mass spectrometry or NMR spectroscopy. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals in selecting the most suitable this compound standard for their research needs, ultimately contributing to the generation of high-quality, reproducible data.
References
Method Transfer and Validation of L-Citrulline-d7 Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of L-Citrulline, with a focus on the transfer and validation of assays utilizing L-Citrulline-d7 as an internal standard. The content herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to L-Citrulline Quantification
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a critical component in the production of nitric oxide (NO).[1][2][3] Accurate quantification of L-Citrulline in biological matrices is crucial for studying various physiological and pathological processes, including endothelial dysfunction, metabolic disorders, and intestinal function.[1][4] Several analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide focuses on the robust and widely accepted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, this compound, and compares it with alternative methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and enzymatic assays.
Comparison of Analytical Methods
The choice of an analytical method for L-Citrulline quantification depends on factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following tables summarize the performance of LC-MS/MS with this compound as an internal standard against other common analytical techniques.
Table 1: Performance Characteristics of L-Citrulline Quantification Methods
| Parameter | LC-MS/MS with this compound | HPLC-FLD (OPA Derivatization) | Enzymatic/Fluorometric Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of analyte and stable isotope-labeled internal standard. | Separation by chromatography, detection of fluorescent derivative. | Enzymatic conversion of L-Citrulline leading to a fluorescent product. |
| **Linearity (R²) ** | > 0.99 | ≥ 0.998 | Typically linear within a defined range. |
| Intra-day Precision (%RSD) | < 5% | < 2% | Manufacturer dependent, generally < 10%. |
| Inter-day Precision (%RSD) | < 5% | < 2% | Manufacturer dependent, generally < 10%. |
| Accuracy (% Recovery) | 92.5 - 101.5% | 94.94 - 101.95% | Sample dependent, spike recovery recommended. |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 1.2 µg/mL | 5 µg/mL | ~2 µM (approximately 0.35 µg/mL) |
| Selectivity | Very High (based on mass transitions) | Moderate (potential for interfering peaks) | High (enzyme-specific) |
| Matrix Effect | Minimized by co-eluting stable isotope internal standard. | Can be significant, requires careful method development. | Can be present, sample cleanup is often necessary. |
| Throughput | High (run times typically < 10 min) | Moderate (run times can be longer due to derivatization) | High (plate-based format) |
Table 2: Comparison of Internal Standards for LC-MS/MS Analysis of L-Citrulline
While this guide focuses on this compound, other stable isotope-labeled variants are also utilized. The ideal internal standard co-elutes with the analyte and has a distinct mass-to-charge ratio, but is chemically identical, thus compensating for variations in sample preparation and instrument response.
| Internal Standard | Mass Difference (vs. L-Citrulline) | Common Applications | Considerations |
| This compound | +7 Da | Widely used for bioanalytical LC-MS/MS. | Excellent choice due to significant mass shift, minimizing isotopic crosstalk. |
| L-Citrulline-d4 | +4 Da | Used in LC-MS/MS analysis of amino acids. | Effective, though the smaller mass shift might require higher resolution mass spectrometers to avoid any potential overlap with natural isotopes of the analyte. |
| L-Citrulline-¹³C₆ | +6 Da | Employed in metabolic studies and quantification. | Provides a clean mass shift and is less susceptible to kinetic isotope effects compared to deuterium labels, though often more expensive. |
| L-Citrulline-¹⁵N₂ | +2 Da | Used in metabolic flux analysis. | Smaller mass shift requires careful selection of mass transitions. |
Experimental Protocols
Detailed methodologies are crucial for successful method transfer and validation. Below are representative protocols for the key analytical techniques discussed.
LC-MS/MS Method with this compound
This protocol is adapted from a validated method for the analysis of L-Citrulline in plasma.
1. Sample Preparation:
-
To 10 µL of plasma, add 50 µL of 0.1 M HCl.
-
Add 1 mL of acetonitrile/water (9:1, v/v) containing 0.2 mg/L this compound as the internal standard.
-
Vortex mix the solution.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at high organic content (e.g., 90% B), ramp down to a lower organic content to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Citrulline: m/z 176 → 70 (quantifier), 176 → 113 (qualifier).
-
This compound: m/z 183 → 74 (quantifier).
-
HPLC-FLD Method (with OPA Derivatization)
This protocol is based on established methods for amino acid analysis.
1. OPA Derivatizing Reagent Preparation:
-
Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.
-
Add 11.1 mL of 40 mM sodium borate buffer (pH 9.5).
-
Add 50 µL of 2-mercaptoethanol.
2. Sample Preparation and Derivatization:
-
Dilute sample (e.g., deproteinized plasma, juice) appropriately with ultrapure water.
-
In an autosampler vial, mix a defined volume of the diluted sample with the OPA reagent (e.g., 1:1 ratio).
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature before injection.
3. Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 5.4.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A gradient elution is typically used to separate the different amino acid derivatives.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
4. Fluorescence Detection:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
Fluorometric Enzymatic Assay
This protocol is a general representation based on commercially available kits.
1. Reagent Preparation:
-
Reconstitute lyophilized enzyme mixes, cofactors, and probes in the provided assay buffer as per the kit instructions.
-
Prepare a standard curve by serially diluting the L-Citrulline standard.
2. Sample Preparation:
-
For biological samples, deproteinization using a 10 kDa spin column is often recommended.
-
Dilute samples to fall within the linear range of the standard curve.
3. Assay Procedure (96-well plate format):
-
Add standards and samples to separate wells.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe.
-
Add the reaction mix to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), protected from light.
4. Detection:
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes can aid in understanding the significance of L-Citrulline quantification and the workflow of the analytical methods.
Caption: L-Citrulline metabolism and its role in nitric oxide synthesis.
The above diagram illustrates the central role of L-Citrulline in systemic L-Arginine and nitric oxide (NO) production.
Caption: Experimental workflow for LC-MS/MS analysis of L-Citrulline.
This workflow highlights the key steps in the quantification of L-Citrulline using a stable isotope dilution LC-MS/MS method.
Conclusion
For the accurate and reliable quantification of L-Citrulline in biological matrices, the LC-MS/MS method with a stable isotope-labeled internal standard such as this compound is the gold standard. Its high selectivity, sensitivity, and ability to correct for matrix effects make it superior to other methods, especially in complex sample types. While HPLC-FLD and enzymatic assays offer viable alternatives, particularly when mass spectrometry is not available, they may require more extensive method development to address potential interferences and matrix effects. The successful transfer and validation of any of these methods require adherence to regulatory guidelines and a thorough understanding of the method's principles and limitations.
References
- 1. mdpi.com [mdpi.com]
- 2. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling L-Citrulline-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling L-Citrulline-d7, a stable isotope-labeled amino acid. By offering clear operational and disposal plans, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust.
Stable isotope-labeled compounds like this compound are powerful tools in metabolic research, proteomics, and drug development.[1][] While they are non-radioactive and generally pose no special health hazards compared to their unlabeled counterparts, proper handling is crucial to maintain sample integrity and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. While L-Citrulline is not considered a hazardous substance, good laboratory practices should always be observed.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are recommended to protect against dust particles. |
| Hand Protection | Gloves | Nitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for any signs of degradation before use and replace as needed.[3] |
| Body Protection | Lab Coat/Overalls | A standard lab coat or overalls should be worn to prevent skin contact. |
| Respiratory | Dust Mask/Respirator | A particulate respirator is recommended when handling the powder form to avoid inhalation, especially in areas without localized exhaust ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to prevent contamination and degradation of this valuable research material. Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange with moisture from the atmosphere or protic solvents.
Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent H-D exchange, it is advisable to store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Light Sensitivity: Some deuterated compounds can be light-sensitive. While not explicitly stated for this compound, it is good practice to store it in an opaque container or in a dark location.
Preparation for Experimental Use:
-
Work Area: Prepare a clean and dry work area. For sensitive experiments, consider using a glove box with a dry, inert atmosphere.
-
Glassware: Ensure all glassware is thoroughly dried, for instance, by oven-drying at 150°C for 24 hours and cooling in a desiccator before use.
-
Weighing: When weighing the powdered compound, do so in an area with minimal air currents to prevent dispersal of the fine powder. Use appropriate exhaust ventilation where dust may be generated.
-
Dissolving: If preparing a solution, use anhydrous, deuterated solvents to prevent the loss of the deuterium label.
Experimental Workflow:
The following diagram illustrates a typical workflow for using a stable isotope-labeled amino acid like this compound in cell culture experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Disposal Plan
The disposal of this compound and associated waste must adhere to local, state, and federal regulations.
Waste Segregation:
-
Non-Contaminated Waste: Unused, uncontaminated this compound may potentially be recycled if appropriate.
-
Contaminated Waste: All materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be considered contaminated waste.
-
Solvent Waste: Any solvent used to dissolve this compound should be collected in a designated, labeled waste container.
Disposal Procedure:
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's hazardous waste management plan.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste. Stable isotope-labeled waste is generally handled similarly to common chemical waste, but it's crucial to declare its composition.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, ensuring both the integrity of their results and a secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
